molecular formula C7H3BrF2O2 B1279823 4-Bromo-3,5-difluorobenzoic acid CAS No. 651027-00-8

4-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1279823
CAS No.: 651027-00-8
M. Wt: 237 g/mol
InChI Key: NLLRAEQVOZOSBB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRAEQVOZOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465479
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651027-00-8
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 651027-00-8

This technical guide provides an in-depth overview of 4-Bromo-3,5-difluorobenzoic acid, a key building block in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its emerging role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms on the benzene ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 651027-00-8[1]
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance Off-white solid[2]
Melting Point 181-185 °C
Boiling Point 284.4 ± 40.0 °C (Predicted)
Density 1.872 g/cm³ (Predicted)
Purity Typically ≥97%[2]
Storage Inert atmosphere, room temperature

Synthesis and Purification

A plausible synthetic route is outlined below:

G cluster_reactants Reactants cluster_products Product A 1,4-Dibromo-2,6-difluorobenzene C Lithium 4-bromo-3,5-difluorobenzoate A->C Lithiation B Organolithium Reagent (e.g., n-BuLi) -78 °C, Ether F This compound C->F Protonation D Carbon Dioxide (CO2) D->C Carboxylation E Acidic Workup (e.g., HCl)

Caption: Plausible synthetic workflow for this compound.

Purification of the final product typically involves the following steps:

  • Extraction: The product is extracted from the reaction mixture using a suitable organic solvent.

  • Acid-Base Extraction: The product is then extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate) to separate it from neutral and basic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid.[3]

  • Washing and Drying: The precipitated product is washed with water and dried.

  • Recrystallization: For higher purity, recrystallization from a suitable solvent system can be performed.

Applications in Organic Synthesis

The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. While a specific protocol for this compound is not detailed in the available literature, a general procedure for the Suzuki coupling of similar bromobenzoic acids can be adapted.[6][7][8][9]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

G cluster_workflow Experimental Workflow Reactants This compound + Arylboronic Acid Product 4-Aryl-3,5-difluorobenzoic acid Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst Base, Solvent Workflow Reaction Setup -> Inert Atmosphere -> Heating -> Workup -> Purification

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

Derivatives of bromobenzoic acids are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

FGFR1 Inhibition in Non-Small Cell Lung Cancer

Recent research has highlighted the potential of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which can be synthesized from precursors like 4-bromobenzoic acid, as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[10][11] FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells.

One such derivative, compound C9, has demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[11] The proposed mechanism involves the inhibition of FGFR1 phosphorylation, which in turn blocks downstream signaling pathways, such as the PLCγ1 and ERK pathways, leading to cell cycle arrest and apoptosis.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Activates ERK ERK FGFR1->ERK Activates Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation C9 Compound C9 (4-Bromo-3,5-difluorobenzoic acid derivative) C9->FGFR1 Inhibits Phosphorylation

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid with significant applications as a versatile building block in medicinal chemistry and material science.[1] Its utility as a pharmaceutical intermediate is well-documented.[2][3][4] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex organic molecules.[1] Furthermore, the two fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel drug candidates and advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Core Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized below. These properties are essential for handling, storage, and computational modeling.

PropertyValueSource
CAS Number 651027-00-8[2][3]
Molecular Formula C7H3BrF2O2[2][3][5]
Molecular Weight 237.00 g/mol [2][3][5]
Melting Point 181-185 °C[2][3]
Boiling Point 284.4 ± 40.0 °C (Predicted)[2]
Density 1.872 g/cm³ (Predicted)[2]
Purity Typically ≥95%[6]
Physical Form Solid, Powder[7]
IUPAC Name This compound[3]
InChI Key NLLRAEQVOZOSBB-UHFFFAOYSA-N[3]
SMILES OC(=O)C1=CC(F)=C(Br)C(F)=C1[3]
Storage Store at room temperature in an inert atmosphere. Keep away from oxidizing agents.[3]

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and purity assessment. The following sections detail standard laboratory protocols for measuring key parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8][9] Pure crystalline solids exhibit a sharp melting range, typically 1-2°C, whereas impurities tend to depress and broaden this range.[9]

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[10]

    • Place a small amount of the crystalline solid onto a clean, dry surface.

    • Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the solid into the sealed end. The packed sample height should be approximately 1-3 mm.[9][11]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9]

    • Set a starting temperature approximately 15-20°C below the expected melting point (181-185°C).[10]

    • Insert the prepared capillary tube into the sample holder of the apparatus.[10]

  • Measurement:

    • Begin heating the sample. For an initial, rapid determination, a faster heating rate can be used.

    • For an accurate measurement, reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[10]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[8]

    • If the substance darkens, note the temperature of decomposition.[10]

  • Post-Measurement:

    • Allow the apparatus to cool significantly before performing another measurement.[10]

    • Properly dispose of the used capillary tube.

Melting_Point_Determination_Workflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the solid sample prep2 Load sample into capillary tube (1-3 mm) prep1->prep2 meas1 Insert capillary into apparatus prep2->meas1 meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) near MP meas2->meas3 meas4 Observe and record start of melting (T1) meas3->meas4 meas5 Record end of melting (T2) meas4->meas5 result Melting Range (T1 - T2) meas5->result

Workflow for Melting Point Determination
pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug development, influencing properties like solubility and absorption.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of a substance.[12][13] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

  • Reagent and Sample Preparation:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

    • Prepare a standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water, or a co-solvent system like water/ethanol if solubility is low) to a known concentration (e.g., 1 mM).[12]

    • Add a background electrolyte, such as 0.15 M Potassium Chloride (KCl), to maintain a constant ionic strength throughout the titration.[12]

  • Titration Procedure:

    • Place a known volume of the prepared acid solution into a beaker with a magnetic stir bar.

    • If necessary, purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[12]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant, moderate speed.

    • Add small, precise increments of the 0.1 M NaOH titrant from a burette.

    • After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the total volume of titrant added.[12]

    • Continue this process until the pH has passed the equivalence point and stabilized in the basic region.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

    • This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve. It can also be found by identifying the equivalence point (the steepest point of the curve) and dividing that volume by two.[14]

    • Alternatively, the inflection point of the titration curve can be determined using the first or second derivative of the plot, which precisely identifies the pKa.[13]

pKa_Determination_Workflow Workflow for pKa Determination via Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter prep2 Prepare known concentration of acid solution prep1->prep2 prep3 Prepare 0.1 M NaOH titrant prep2->prep3 titr1 Add acid solution to beaker with stir bar prep3->titr1 titr2 Immerse pH electrode titr1->titr2 titr3 Add NaOH titrant in small increments titr2->titr3 titr4 Record pH and volume after each addition titr3->titr4 titr4->titr3 Repeat an1 Plot pH vs. Volume of NaOH titr4->an1 an2 Identify half-equivalence point an1->an2 an3 Determine pKa (pH at half-equivalence) an2->an3

Workflow for pKa Determination via Potentiometric Titration

Spectral Data

Spectroscopic data is indispensable for the structural confirmation and identification of this compound. While specific peak data is dependent on the instrument and conditions used, typical spectral information available from suppliers includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.

  • IR (Infrared Spectroscopy): Helps identify the functional groups present, such as the carboxylic acid O-H and C=O stretches.

  • MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the molecule.

Researchers can obtain detailed spectral data from suppliers like ChemicalBook upon request.[15] This data is crucial for confirming the identity and purity of the material before its use in further applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid

This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and material science research. It details the compound's physicochemical properties, experimental protocols for its synthesis, and its applications, with a focus on its role in drug development.

Core Compound Properties

This compound is a highly functionalized aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and two fluorine atoms, makes it a versatile building block in organic synthesis.[1]

Identifier Value
Molecular Weight 237.00 g/mol [2]
Molecular Formula C7H3BrF2O2[2][3]
CAS Number 651027-00-8[2][3][4]
IUPAC Name This compound
InChI Key NLLRAEQVOZOSBB-UHFFFAOYSA-N

Physicochemical and Safety Data

The compound is typically supplied as an off-white solid with a purity of 95-98%.[2][5] Proper handling and storage are crucial for maintaining its integrity.

Property Value
Melting Point 181-185 °C[3]
Boiling Point 284.4 ± 40.0 °C (Predicted)[3]
Density 1.872 g/cm³ (Predicted)[3]
Physical Form Solid
Storage Temperature Room temperature, under inert atmosphere
Signal Word Warning
Hazard Statements H302, H315, H319, H332, H335

Role in Synthesis and Drug Development

This compound is a valuable intermediate, particularly in the synthesis of potential drug candidates.[1][4] The bromine atom serves as a functional handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular frameworks.[1]

The presence of two fluorine atoms imparts unique electronic properties and can significantly enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in medicinal chemistry.[1] Consequently, this building block is frequently used to synthesize compounds targeting a range of therapeutic areas, including potential anti-cancer, anti-inflammatory, and antiviral agents.[1] Beyond pharmaceuticals, it is also utilized in material science for creating organic semiconductors and liquid crystals.[1]

Experimental Protocol: Synthesis

The synthesis of halogenated difluorobenzoic acids often involves organolithium chemistry. The following is a representative protocol adapted from the synthesis of a structurally similar isomer, 4-bromo-2,5-difluorobenzoic acid, which illustrates the general methodology.[6][7] This method utilizes a lithium-halogen exchange followed by carboxylation.

Objective: To synthesize a bromodifluorobenzoic acid via lithiation and carboxylation.

Materials:

  • 1,4-dibromo-2,5-difluorobenzene (starting material for the example)

  • n-butyllithium (n-BuLi) in hexanes

  • Diethyl ether (anhydrous)

  • Dry ice (solid CO2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Methylene chloride

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: A solution of the starting dihalide (e.g., 1,4-dibromo-2,5-difluorobenzene) in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.[6]

  • Lithiation: Freshly titrated n-butyllithium is added dropwise to the cooled solution over approximately 30 minutes. The reaction mixture is then stirred at -78 °C for 2 hours.[6]

  • Carboxylation: Several pellets of dry ice (solid carbon dioxide) are added to the reaction suspension. The mixture is allowed to warm slowly to room temperature as it degasses.[6]

  • Acidification & Extraction: The resulting suspension is acidified with a 1 M aqueous solution of hydrochloric acid. The product is then extracted from the aqueous layer with diethyl ether multiple times.[6]

  • Purification (Aqueous Wash): The combined organic extracts are washed with water.[6]

  • Purification (Base Extraction): The ether solution is concentrated under reduced pressure. The product is then extracted into a saturated aqueous solution of sodium bicarbonate.[6] This step separates the acidic product from neutral organic impurities.

  • Purification (Final Steps): The combined aqueous bicarbonate extracts are washed with methylene chloride to remove any remaining non-acidic impurities. The aqueous layer is then re-acidified with hydrochloric acid, causing the final product to precipitate.[6]

  • Isolation: The product is extracted with diethyl ether. The combined organic extracts are washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final solid product.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent application of this compound.

G cluster_synthesis Synthetic Pathway A Starting Material (e.g., 3,5-Difluorobromobenzene) B Lithiation (n-BuLi, -78°C) A->B C Carboxylation (CO2 (s)) B->C D Acidification & Workup C->D E Purified Product (this compound) D->E G cluster_coupling Cross-Coupling Reactions A This compound B Suzuki Coupling A->B C Stille Coupling A->C D Buchwald-Hartwig Amination A->D E Diverse Functionalized Derivatives B->E C->E D->E F Drug Candidate Synthesis E->F G Material Science Applications E->G

References

A Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-Bromo-3,5-difluorobenzoic acid

This technical guide provides an in-depth overview of this compound, a key intermediate in the fields of pharmaceutical development and material science. The document outlines its chemical properties, a representative synthesis protocol, and its significant applications, particularly as a versatile building block for complex molecular architectures.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms flanking a carboxylic acid group, makes it a valuable reagent in organic synthesis. The quantitative properties of this compound are summarized below.

PropertyValue
CAS Number 651027-00-8
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance Off-white to light yellow solid
Melting Point 181-185 °C
Boiling Point 284.4 ± 40.0 °C (Predicted)
Density 1.872 ± 0.06 g/cm³ (Predicted)
pKa 3.29 ± 0.10 (Predicted)

Core Applications in Research and Development

This compound is a highly functionalized intermediate primarily utilized in the synthesis of novel organic molecules.[1] Its utility stems from the distinct reactive sites on the aromatic ring.

  • Cross-Coupling Reactions: The bromine atom serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions.[1] These include Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.[1]

  • Pharmaceutical and Agrochemical Synthesis: The presence of fluorine atoms is highly desirable in medicinal chemistry. Fluorine substitution can significantly enhance key properties of drug candidates, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1] This compound serves as a precursor for molecules with potential anti-cancer, anti-inflammatory, or antiviral activities.[1]

  • Material Science: The unique electronic properties conferred by the fluorine and bromine atoms make this acid a valuable component in the synthesis of advanced materials, including organic semiconductors and liquid crystals.[1]

The synthetic utility of this compound as a central building block is illustrated in the workflow diagram below.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Synthesized Complex Molecules A This compound B Aryl/Heteroaryl Boronic Acids (Suzuki Coupling) A->B Pd Catalyst, Base C Organostannanes (Stille Coupling) A->C Pd Catalyst D Amines/Amides (Buchwald-Hartwig Coupling) A->D Pd Catalyst, Base E Biaryl Compounds (e.g., API Scaffolds) B->E F Styrenes / Substituted Arenes (Material Science Precursors) C->F G N-Aryl Amines/Amides (Bioactive Compounds) D->G

Caption: Synthetic pathways using this compound as a key intermediate.

Representative Experimental Protocol: Synthesis

Reaction Scheme: 1,4-Dibromo-2,6-difluorobenzene → [Lithium-Halogen Exchange] → Intermediate Aryllithium → [Carboxylation with CO₂] → this compound

Materials and Reagents:

  • 1,4-Dibromo-2,6-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1,4-dibromo-2,6-difluorobenzene (1.0 equivalent). Anhydrous solvent (diethyl ether or THF) is added to dissolve the starting material under an inert atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. Freshly titrated n-butyllithium (approx. 1.05 equivalents) is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for an additional 1-2 hours.

  • Carboxylation (Quenching): The reaction is quenched by the addition of an excess of crushed dry ice pellets directly to the cold reaction mixture. The mixture is allowed to warm slowly to room temperature as the CO₂ sublimes. This process can take approximately 1-2 hours.

  • Work-up and Acidification: Once at room temperature, the reaction is quenched with water. The resulting mixture is acidified to a pH of ~1-2 using 1 M aqueous HCl.

  • Extraction: The product is extracted from the aqueous phase with diethyl ether or ethyl acetate (3 x volumes). The combined organic layers are then washed with water and brine.

  • Purification: To purify, the product is extracted from the combined organic layers into a saturated aqueous solution of sodium bicarbonate (3 x volumes). The combined aqueous extracts are washed with methylene chloride to remove any non-acidic organic impurities. The aqueous layer is then re-acidified with concentrated HCl, causing the desired product to precipitate.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum over a desiccant (e.g., P₂O₅) to yield this compound as a solid. The purity can be assessed by NMR spectroscopy and melting point analysis.

References

4-Bromo-3,5-difluorobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3,5-difluorobenzoic acid

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency responses.

Chemical Identification and Properties

This compound is a solid chemical compound used as a pharmaceutical intermediate. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties

Property Value Reference
CAS Number 651027-00-8
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237 g/mol
Physical Form Solid
Melting Point 181-185°C
Boiling Point 284.4 ± 40.0 °C (Predicted)
Density 1.872 g/cm³ (Predicted)

| Purity | ≥95% - 97% | |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification provides a universally understood set of pictograms and statements.

Table 2: GHS Hazard Identification

Category Information Reference
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280:

A Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, sourcing, and synthetic applications of the versatile building block, 4-Bromo-3,5-difluorobenzoic acid, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound (CAS No. 651027-00-8) is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and two fluorine atoms on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of fluorine atoms can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides a comprehensive overview of the technical data, supplier information, and key experimental protocols related to this compound.

Physicochemical Properties and Supplier Specifications

Sourcing high-quality starting materials is paramount for reproducible and successful research outcomes. A variety of chemical suppliers offer this compound with differing purity levels and in various quantities. The following tables summarize the key physicochemical properties and provide a comparative overview of specifications from several notable suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 651027-00-8[1][2][3]
Molecular Formula C₇H₃BrF₂O₂[4][5]
Molecular Weight 237.00 g/mol [5]
Melting Point 181-185 °C[4][6]
Boiling Point 284.4 ± 40.0 °C (Predicted)[4]
Density 1.872 g/cm³ (Predicted)[4]
Appearance Off-white solid[6]
Storage Inert atmosphere, room temperature[3][7]

Table 2: Supplier Specifications for this compound

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich ≥95%--
Ivy Fine Chemicals -5g, 10g, 25g$80.60, $146.90, $289.90
Moldb ≥98%1g, 5g, 10g, 25g, 100g$28, $101, $194, $443, $1473
Arctom Scientific ≥97%25g, 50g, 100g, 250g$108, $213, $400, $1000
ChemicalBook 85.0-99.8%VariesStarting from $1.00/g
BLD Pharm ---
Zhengzhou Alfa Chemical Co., Ltd. ≥95%--

Note: Prices and availability are subject to change and may vary based on the supplier and quantity.

Experimental Protocols

The synthetic utility of this compound is primarily realized through transformations of its carboxylic acid group and participation of its bromine atom in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Synthesis of this compound

A common synthetic route to 4-bromo-2,6-difluorobenzoic acid involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation.[8] A similar strategy can be envisioned for the synthesis of the 4-bromo-3,5-difluoro isomer, starting from 1,4-dibromo-2,5-difluorobenzene.[9]

Reaction Scheme:

G cluster_reagents reactant 1,4-dibromo-2,5-difluorobenzene intermediate Lithium intermediate reactant->intermediate reagent1 n-BuLi, THF, -78 °C product This compound intermediate->product reagent2 1) CO₂ (s) 2) H₃O⁺

Synthetic route to this compound.

Materials:

  • 1,4-dibromo-2,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1,4-dibromo-2,5-difluorobenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. Alternatively, the reaction mixture can be slowly transferred via cannula to a flask containing a slurry of dry ice in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

  • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (3x).

  • Carefully acidify the combined aqueous bicarbonate layers with 1 M HCl to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a cornerstone of modern drug discovery for the formation of C-C bonds.[10]

Reaction Scheme:

G cluster_reagents reactant1 This compound product 3,5-Difluoro-4-aryl-benzoic acid reactant1->product + reactant2 Arylboronic acid reactant2->product catalyst Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%).[11]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., distilled water).[11]

  • Stir the reaction mixture vigorously at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the mixture and wash the solid with water.

  • Acidify the aqueous filtrate with 1 M HCl to precipitate the product.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, which is invaluable for the synthesis of arylamines.[12][13]

Reaction Scheme:

G cluster_reagents reactant1 This compound product 4-(Dialkylamino)-3,5-difluorobenzoic acid reactant1->product + reactant2 Amine (R₂NH) reactant2->product catalyst Pd precatalyst (e.g., G3-XPhos) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene)

Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 1.1-1.2 times the mol% of the palladium catalyst)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Argon or Nitrogen gas supply (glovebox is recommended)

Procedure:

  • In a glovebox, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vial or flask.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically a final drug product, it is a key intermediate in the synthesis of various biologically active molecules. The difluoro-substitution pattern is often employed to enhance the potency and pharmacokinetic properties of drug candidates. For instance, derivatives of bromo-difluorobenzoic acids are used in the development of inhibitors for various enzymes and receptors. While a specific signaling pathway directly modulated by this compound is not prominently documented, its derivatives have been implicated in various therapeutic areas. For example, related bromo-benzoic acid derivatives have been investigated as inhibitors of fibroblast growth factor receptor-1 (FGFR1) for the treatment of non-small cell lung cancer.[14] Additionally, other halogenated aromatic compounds have been shown to modulate pathways such as the Nrf2/HO-1 axis, which is involved in cellular stress response.[15] The general workflow for utilizing such a building block in a drug discovery program is illustrated below.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Derivatives B->C D High-Throughput Screening C->D Biological Assays E Hit Identification D->E F Lead Optimization E->F G In vivo Studies F->G Pharmacokinetic & Efficacy Testing H Clinical Trials G->H I Drug Candidate H->I

General workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly for the preparation of novel compounds in the pharmaceutical and materials science sectors. Its commercial availability from a range of suppliers, combined with its amenability to powerful synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, makes it an attractive starting material for researchers and drug development professionals. The detailed protocols and compiled supplier data in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new and innovative molecules.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3,5-difluorobenzoic acid and its subsequent derivatization into amides, esters, and biaryl compounds. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 651027-00-8) is a valuable fluorinated building block in the development of novel pharmaceutical and agrochemical agents. The presence of the fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This guide details the key synthetic routes to this important intermediate and its conversion into various functionalized derivatives.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process commencing from 3,5-difluoroaniline. The first step involves a Sandmeyer reaction to produce the key intermediate, 1-bromo-3,5-difluorobenzene. This is followed by a lithiation and carboxylation reaction to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Lithiation & Carboxylation 3,5-Difluoroaniline 3,5-Difluoroaniline Diazonium Salt Diazonium Salt 3,5-Difluoroaniline->Diazonium Salt NaNO2, HBr, 0-5 °C 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Diazonium Salt->1-Bromo-3,5-difluorobenzene CuBr, HBr, heat Aryl Lithium Intermediate Aryl Lithium Intermediate 1-Bromo-3,5-difluorobenzene->Aryl Lithium Intermediate n-BuLi or LDA, THF, -78 °C This compound This compound Aryl Lithium Intermediate->this compound 1. CO2 (dry ice) 2. H3O+

Diagram 1: Synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction of anilines.

  • Materials: 3,5-difluoroaniline, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr), Steam distillation apparatus.

  • Procedure:

    • A solution of 3,5-difluoroaniline in 48% HBr is prepared and cooled to 0-5 °C in an ice bath.

    • An aqueous solution of NaNO₂ is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization is monitored using starch-iodide paper.

    • In a separate flask equipped for steam distillation, a solution of CuBr in HBr is brought to a boil.

    • The cold diazonium salt solution is added portion-wise to the boiling CuBr solution. The addition rate is controlled to maintain a steady evolution of nitrogen gas.

    • The product, 1-bromo-3,5-difluorobenzene, co-distills with steam and is collected.

    • The organic layer of the distillate is separated, washed with a dilute base, then with water, dried over a suitable drying agent (e.g., MgSO₄), and purified by distillation.

Reactant/ReagentMolar Equiv.Notes
3,5-Difluoroaniline1.0Starting material
Sodium Nitrite (NaNO₂)1.0For diazotization
Hydrobromic Acid (HBr)2.5 - 3.0Solvent and reagent
Copper(I) Bromide (CuBr)0.5Catalyst
Product Yield Purity
1-Bromo-3,5-difluorobenzene~83%>98% after distillation

Step 2: Synthesis of this compound via Lithiation and Carboxylation

This is a general procedure based on the carboxylation of aryl halides.

  • Materials: 1-Bromo-3,5-difluorobenzene, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Anhydrous tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).

  • Procedure:

    • 1-Bromo-3,5-difluorobenzene is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.

    • A solution of n-BuLi or LDA in a suitable solvent is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange.

    • An excess of crushed dry ice is added to the reaction mixture in portions. The mixture is allowed to warm slowly to room temperature as the CO₂ sublimes.

    • The reaction is quenched by the addition of aqueous HCl.

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by recrystallization.

Reactant/ReagentMolar Equiv.Notes
1-Bromo-3,5-difluorobenzene1.0Intermediate
n-BuLi or LDA1.1Lithiating agent
Carbon Dioxide (CO₂)ExcessCarboxylating agent
Product Typical Yield Purity
This compound70-85%>97% after recrystallization

Derivatization of this compound

The carboxylic acid and bromo functionalities of this compound allow for a wide range of derivatizations, most notably amide coupling, esterification, and Suzuki-Miyaura cross-coupling reactions.

Derivatization_Workflow cluster_amide Amide Coupling cluster_ester Esterification cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amine (R-NH2) Coupling Agents (HATU, EDC) Ester Derivatives Ester Derivatives This compound->Ester Derivatives Alcohol (R-OH) Acid Catalyst (e.g., H2SO4) Biaryl Derivatives Biaryl Derivatives This compound->Biaryl Derivatives Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base

Diagram 2: Derivatization of this compound.
Amide Bond Formation

The formation of amides from this compound is a common strategy in medicinal chemistry to introduce diverse functionalities and modulate biological activity.

Experimental Protocol: General Amide Coupling using HATU

  • Materials: this compound, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add DIPEA.

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

    • Slowly add the desired amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

AmineCoupling ConditionsProductYield
AnilineHATU, DIPEA, DMF, 0 °C to rtN-phenyl-4-bromo-3,5-difluorobenzamideTypically >80%
BenzylamineEDC, HOBt, DIPEA, DMF, 0 °C to rtN-benzyl-4-bromo-3,5-difluorobenzamideTypically >85%
MorpholineT3P, Pyridine, DCM, 0 °C to rt(4-bromo-3,5-difluorophenyl)(morpholino)methanoneTypically >90%
Esterification

Ester derivatives are often synthesized to improve solubility, act as prodrugs, or serve as intermediates for further transformations.

Experimental Protocol: Fischer Esterification

  • Materials: this compound, desired alcohol (e.g., methanol, ethanol), Concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve this compound in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude ester.

    • Purify by distillation or column chromatography.

AlcoholConditionsProductYield
MethanolH₂SO₄ (cat.), refluxMethyl 4-bromo-3,5-difluorobenzoate>90%
EthanolH₂SO₄ (cat.), refluxEthyl 4-bromo-3,5-difluorobenzoate>90%
IsopropanolH₂SO₄ (cat.), refluxIsopropyl 4-bromo-3,5-difluorobenzoate>85%
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of biaryl derivatives, which are prevalent in many biologically active molecules. The ester form of the starting material is often used to avoid potential complications with the free carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-3,5-difluorobenzoate

  • Materials: Methyl 4-bromo-3,5-difluorobenzoate, desired arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water, toluene).

  • Procedure:

    • To a reaction vessel, add methyl 4-bromo-3,5-difluorobenzoate, the arylboronic acid, the palladium catalyst, and the base.

    • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for several hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Arylboronic AcidCatalyst/Base/SolventProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂OMethyl 3,5-difluoro-[1,1'-biphenyl]-4-carboxylate85-95%
4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃, 1,4-Dioxane/H₂OMethyl 3,5-difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate80-90%
Thiophene-2-boronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂OMethyl 3,5-difluoro-4-(thiophen-2-yl)benzoate75-85%

Conclusion

This compound is a key synthetic intermediate with broad applications in drug discovery and materials science. The synthetic routes and derivatization protocols outlined in this guide provide a solid foundation for researchers and scientists working in these fields. The versatility of this building block, coupled with the robust and high-yielding reactions it undergoes, makes it an invaluable tool for the creation of novel and complex molecular architectures.

Spectroscopic Profile of 4-Bromo-3,5-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,5-difluorobenzoic acid (CAS No. 651027-00-8).[1][2] The information presented herein is essential for the characterization and utilization of this compound in pharmaceutical research and development, materials science, and synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. While specific experimental data for this compound is not extensively published, the following information is based on typical values for similar halogenated benzoic acid derivatives and data from chemical suppliers.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.9Singlet2HAromatic C-H
~13.0Broad Singlet1HCarboxylic Acid O-H

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~165-170C=O (Carboxylic Acid)
~160-163 (d, JC-F)C-F
~115-120 (d, JC-F)C-H
~110-115C-Br
~130-135C-COOH

Note: Due to the fluorine atoms, carbon signals will exhibit splitting (doublets), and the coupling constants (JC-F) are a key characteristic.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic Acid)
~1680-1710StrongC=O stretch (Carboxylic Acid)
~1550-1600MediumC=C stretch (Aromatic)
~1200-1300StrongC-O stretch
~1000-1100StrongC-F stretch
~600-700MediumC-Br stretch
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
236/238High[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
219/221Medium[M-OH]⁺
191/193Medium[M-COOH]⁺
112Medium[C₆H₂F₂]⁺
75Low[C₆H₃]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration may be adjusted to achieve an optimal signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample MS Mass Spectrometry (EI or ESI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy (ATR) Solid_Sample->FTIR Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_FTIR Process FT-IR Data (Background Subtraction) FTIR->Process_FTIR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Data Correlation Process_NMR->Interpretation Process_FTIR->Interpretation Process_MS->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

References

Commercial Availability and Synthetic Utility of 4-Bromo-3,5-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Bromo-3,5-difluorobenzoic acid (CAS No. 651027-00-8), a key building block in pharmaceutical and materials science research. This document includes a detailed summary of commercial suppliers, a representative synthesis protocol, and an example of its application in the synthesis of a kinase inhibitor, a critical component in modern drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 95% to over 98%. The following table summarizes the offerings from several key suppliers. Pricing is subject to change and may vary based on quantity and supplier.

SupplierPurityPackage Size(s)Price (USD)
Ivy Fine Chemicals>98%5g, 10g, 25g$80.60, $146.90, $289.90[1]
ChemicalBook85.0-99.8%Grams to KilogramsStarting from ~$1.00/g (for lower purity)
Arctom Scientific97%25g, 50g, 100g, 250g$108, $213, $400, $1000[2]
Sigma-Aldrich95%Inquire for sizesInquire for pricing[3]
Moldb98%Inquire for sizesInquire for pricing[4]
Thermo Scientific Chemicals96%1gInquire for pricing
BLD Pharm>98%Inquire for sizesInquire for pricing[5]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A common synthetic route involves the ortho-lithiation of a suitable bromodifluorobenzene precursor followed by carboxylation. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 4-bromo-2,5-difluorobenzoic acid.

Reaction Scheme:

G 1,3-Difluoro-5-bromobenzene 1,3-Difluoro-5-bromobenzene Lithium_Intermediate Lithium_Intermediate 1,3-Difluoro-5-bromobenzene->Lithium_Intermediate n-BuLi, THF, -78 °C 4-Bromo-3,5-difluorobenzoic_acid 4-Bromo-3,5-difluorobenzoic_acid Lithium_Intermediate->4-Bromo-3,5-difluorobenzoic_acid 1. CO2 (s) 2. H3O+ G cluster_0 Suzuki-Miyaura Coupling Start This compound + Arylboronic acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Start->Reaction 1 Workup Aqueous Workup Extraction Reaction->Workup 2 Purification Column Chromatography Workup->Purification 3 Product Biarylbenzoic acid derivative Purification->Product 4 G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Kinase_Inhibitor Kinase Inhibitor (Derived from This compound) Kinase_Inhibitor->Kinase_B Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

References

The Strategic Utility of 4-Bromo-3,5-difluorobenzoic Acid in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorobenzoic acid has emerged as a pivotal intermediate in pharmaceutical research and development. Its unique structural features, including a reactive bromine atom and two electron-withdrawing fluorine atoms on a benzoic acid scaffold, provide medicinal chemists with a versatile tool for the synthesis of novel therapeutic agents. This technical guide delves into the core attributes of this compound, detailing its chemical properties, synthesis, and its instrumental role in the construction of complex drug molecules. A key focus is placed on its application in creating compounds with potential activities as kinase inhibitors, antiviral agents, and central nervous system modulators. This document provides a comprehensive overview of its utility, supported by experimental insights and data to aid researchers in leveraging this valuable building block for future drug discovery endeavors.

Introduction

The landscape of modern drug discovery is characterized by an increasing demand for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles. Fluorinated organic compounds have garnered significant attention in this regard, owing to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups. This compound (CAS No. 651027-00-8) is a prime example of a fluorinated building block that has become indispensable in the medicinal chemist's toolbox.[1]

The strategic placement of two fluorine atoms flanking a bromine atom on the phenyl ring, coupled with a carboxylic acid moiety, makes this molecule a highly versatile precursor. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of many drug scaffolds. This guide will explore the synthesis and chemical properties of this compound and its application in the synthesis of potential pharmaceutical agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 651027-00-8[1]
Molecular Formula C₇H₃BrF₂O₂[2]
Molecular Weight 237.00 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 181-185 °C
Purity Typically ≥97%[3]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively reported in readily available literature, its synthesis can be inferred from established methods for related fluorinated aromatic compounds. A plausible and commonly employed synthetic strategy involves the directed ortho-metalation of a suitable precursor followed by carboxylation. A general workflow for such a synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Directed Ortho-Metalation cluster_intermediate Lithium Intermediate cluster_reaction2 Carboxylation cluster_workup Work-up and Purification cluster_product Final Product start 1-Bromo-3,5-difluorobenzene reaction1 Reaction with a strong base (e.g., LDA or n-BuLi) at low temperature (-78 °C) in an inert solvent (e.g., THF). start->reaction1 intermediate Formation of a lithiated intermediate. reaction1->intermediate reaction2 Quenching the reaction with solid carbon dioxide (dry ice). intermediate->reaction2 workup Aqueous work-up with acidification, followed by extraction and purification (e.g., recrystallization or column chromatography). reaction2->workup product This compound workup->product

A plausible synthetic workflow for this compound.

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom and the carboxylic acid group serve as key functional handles for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_buchwald Buchwald-Hartwig Amination intermediate This compound suzuki Reaction with boronic acids or esters to form C-C bonds. intermediate->suzuki stille Reaction with organostannanes to form C-C bonds. intermediate->stille buchwald Reaction with amines to form C-N bonds. intermediate->buchwald suzuki_product Aryl- or heteroaryl-substituted difluorobenzoic acids. suzuki->suzuki_product stille_product Complex substituted difluorobenzoic acids. stille->stille_product buchwald_product N-aryl or N-heteroaryl difluoroanilines. buchwald->buchwald_product

Key cross-coupling reactions involving this compound.

These reactions are instrumental in building the core scaffolds of many kinase inhibitors and other targeted therapies, where the introduction of specific aryl or heteroaryl moieties is crucial for achieving high potency and selectivity.

Amide Bond Formation

The carboxylic acid functionality of this compound provides a straightforward route to the synthesis of a wide range of amide derivatives. Amide bonds are prevalent in a vast number of approved drugs due to their stability and ability to participate in hydrogen bonding interactions with biological targets.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

  • Addition of the Amine: The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired amide.

Application in Kinase Inhibitor Synthesis

While specific examples of approved drugs are not publicly disclosed, the structural motif of this compound is highly relevant to the synthesis of kinase inhibitors. The difluorinated phenyl ring can serve as a key "hinge-binding" element, interacting with the backbone of the kinase ATP-binding site. The bromine atom can be replaced via Suzuki or other coupling reactions to introduce various substituents that can occupy other pockets of the active site, thereby tuning the selectivity and potency of the inhibitor.

Kinase_Inhibitor_Signaling cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate RTK->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Kinase Inhibitor (derived from 4-Bromo-3,5- difluorobenzoic acid) Inhibitor->RTK Inhibition

Inhibition of a generic kinase signaling pathway by a hypothetical inhibitor derived from this compound.

Conclusion

This compound is a high-value pharmaceutical intermediate that offers a unique combination of reactive functional groups and beneficial physicochemical properties conferred by its fluorine atoms. Its utility in palladium-catalyzed cross-coupling reactions and amide bond formations makes it a cornerstone for the synthesis of a diverse range of complex molecules with potential therapeutic applications. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery. This guide provides a foundational understanding for researchers to harness the potential of this key intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorobenzoic acid is a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The strategic positioning of a bromine atom on a difluorinated benzoic acid scaffold provides a reactive handle for a variety of transformations. This technical guide delves into the reactivity of the bromine atom in this molecule, with a focus on its participation in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic aromatic substitution. This document provides a comprehensive overview of the key reactions, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Introduction

This compound (CAS No. 651027-00-8) is a halogenated aromatic carboxylic acid that has gained significant interest as a versatile intermediate.[1][2] Its utility stems from the presence of three key functional groups: a carboxylic acid, two fluorine atoms, and a bromine atom. The fluorine atoms significantly influence the electronic properties of the aromatic ring, enhancing metabolic stability in drug candidates and modulating the electronic characteristics of advanced materials.[1] The carboxylic acid group provides a site for further derivatization. However, it is the bromine atom that serves as the primary reactive center for carbon-carbon and carbon-heteroatom bond formation, making it a valuable tool for the construction of complex molecular architectures.[1]

This guide will explore the reactivity of the bromine atom in this compound through the lens of several important classes of organic reactions:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Sonogashira Coupling: Synthesis of arylalkynes.

  • Buchwald-Hartwig Amination: Formation of arylamines.

  • Nucleophilic Aromatic Substitution: Direct displacement of the bromine atom.

Electronic and Steric Considerations

The reactivity of the bromine atom in this compound is governed by a combination of electronic and steric effects. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect, along with the electron-withdrawing nature of the carboxylic acid group, decreases the electron density of the aromatic ring, making the carbon atom attached to the bromine more electrophilic. This enhanced electrophilicity generally increases the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cycles.

Conversely, the fluorine atoms also possess a +M (mesomeric) effect due to their lone pairs, which can donate electron density to the ring. However, for halogens, the inductive effect typically outweighs the mesomeric effect. The ortho-positioning of the fluorine atoms relative to the bromine may also introduce some steric hindrance, which could influence the approach of bulky catalysts or nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in readily available literature, general conditions for similar substrates, such as other bromobenzoic acids, provide a strong starting point for reaction optimization. High yields are often achieved with various arylboronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzoic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
23-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3)H₂ORT1.596

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Add a base (e.g., K₃PO₄, 2.0 equiv.).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling ArylHalide This compound Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition Organoboron Arylboronic Acid Base Base (e.g., K3PO4) Organoboron->Base Activation Product Substituted Biphenyl Derivative Catalyst->Product Reductive Elimination Base->Catalyst Byproduct Boron Byproducts

General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)Et₃NTHF7572Low
21-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORT18High

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Acetylide Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Acetylide Transmetalation PdII_Acetylide->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Acetylide->Product ArylHalide Ar-X ArylHalide->PdII_Aryl Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide + CuX, Base Base Base Buchwald_Hartwig_Workflow Start Start: Reagents in Glovebox Reagents Combine Aryl Halide, Amine, Catalyst, Ligand, Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Seal and Heat Reaction Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Arylamine Product Purification->Product SNAr_Pathway Substrate This compound Nucleophile + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Nucleophile->Intermediate Attack at C-Br Product Substituted Product + Br- Intermediate->Product Loss of Bromide

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic and Steric Effects in 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorobenzoic acid is a multifaceted building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking a bromine atom on the benzoic acid scaffold imparts a unique combination of electronic and steric properties. This technical guide delves into the profound influence of these fluorine substituents on the molecule's reactivity, acidity, and intermolecular interactions. By examining its physicochemical properties, spectroscopic signatures, and synthetic accessibility, we provide a comprehensive resource for researchers leveraging this versatile compound in the design of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 651027-00-8) is an off-white to light yellow solid. Its fundamental properties are summarized in the table below. The predicted pKa value of 3.29 indicates a stronger acidity compared to benzoic acid (pKa ≈ 4.2), a direct consequence of the electron-withdrawing nature of the fluorine and bromine substituents.[1]

PropertyValue
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance Off-white to light yellow solid
Predicted pKa 3.29 ± 0.10[1]
Storage Inert atmosphere, Room Temperature

Spectroscopic analysis is crucial for the verification of the molecular structure. While detailed spectra are often proprietary to commercial suppliers, the expected spectroscopic characteristics are well-understood.

Spectroscopy Expected Observations
¹H NMR A single resonance for the two equivalent aromatic protons, likely appearing as a triplet due to coupling with the two fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet.
¹³C NMR Resonances for the aromatic carbons will exhibit splitting due to C-F coupling. The carbon atoms bonded to fluorine will show large one-bond coupling constants (¹JCF).
¹⁹F NMR A single resonance is expected for the two equivalent fluorine atoms.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-Br stretching.
Mass Spectrometry The molecular ion peak (M+) and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be observed.

The Influence of Fluorine: Electronic and Steric Effects

The two fluorine atoms at the 3- and 5-positions are the primary determinants of the unique properties of this compound. Their effects can be categorized as electronic and steric.

Electronic Effects

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect is quantified by the Hammett substituent constant (σ). The σm value for fluorine is +0.34, indicating its strong electron-withdrawing nature when positioned meta to a reaction center. In this molecule, both fluorine atoms are meta to the carboxylic acid group, significantly increasing its acidity by stabilizing the conjugate base (carboxylate anion).

The bromine atom also contributes to the electron-withdrawing character, albeit to a lesser extent than fluorine.

SubstituentHammett Constant (σm)Inductive Effect
Fluorine+0.34Strong -I
Bromine+0.39Moderate -I

The cumulative inductive effect of the two fluorine atoms and the bromine atom leads to a substantial polarization of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Steric Effects

Steric hindrance is a critical factor in molecular recognition and reactivity. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), but smaller than that of bromine (1.85 Å). The presence of the two fluorine atoms ortho to the bromine atom creates a sterically hindered environment around the C-Br bond. This can influence the feasibility and kinetics of reactions involving the bromine atom, such as cross-coupling reactions.

Atomvan der Waals Radius (Å)
Hydrogen1.20
Fluorine1.47
Bromine1.85

The steric bulk of the fluorine atoms can also affect the conformation of the carboxylic acid group and influence crystal packing and intermolecular interactions.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its reactivity is dominated by the three functional groups: the carboxylic acid, the bromine atom, and the fluorinated aromatic ring.

Synthetic Approach

A common synthetic route to substituted benzoic acids involves the lithiation of a corresponding aromatic halide followed by quenching with carbon dioxide. A plausible synthesis for this compound would start from 1,4-dibromo-2,6-difluorobenzene.

Synthesis_Workflow cluster_reagents A 1,4-Dibromo-2,6-difluorobenzene B Organolithium Intermediate A->B Lithium-Halogen Exchange C Carboxylation B->C Nucleophilic Attack D This compound C->D Protonation reagent1 n-BuLi, THF, -78 °C reagent2 CO₂ (s) reagent3 H₃O⁺

A plausible synthetic workflow for this compound.
Reactivity and Applications

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of complex molecular architectures. The fluorine atoms enhance the metabolic stability and bioavailability of drug candidates by blocking sites of metabolism and modulating lipophilicity. The carboxylic acid group provides a site for amide bond formation and other derivatizations. These features make this compound a sought-after building block in the synthesis of agrochemicals, liquid crystals, and particularly, pharmaceutical agents with potential applications as anti-cancer, anti-inflammatory, or antiviral drugs.[2]

Experimental Protocols

The following are generalized experimental protocols based on the synthesis and characterization of similar compounds. Researchers should optimize these procedures for their specific laboratory conditions.

Synthesis of this compound

Materials:

  • 1,4-Dibromo-2,6-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,4-dibromo-2,6-difluorobenzene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add crushed dry ice to the reaction mixture and allow it to warm to room temperature.

  • Acidify the mixture with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated NaHCO₃ solution.

  • Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a sample of the solid compound as a KBr pellet or using an ATR accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the compound.

  • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, EI).

  • Determine the mass-to-charge ratio of the molecular ion and observe the characteristic isotopic pattern of bromine.

Visualizing the Molecular Effects

The interplay of electronic and steric effects can be visualized to understand their impact on the molecule's properties.

Molecular_Effects cluster_molecule This compound cluster_electronic Electronic Effects cluster_steric Steric Effects mol [Br]-[C₆H₂(F)₂]-[COOH] e1 Strong -I Effect of Fluorine mol->e1 e2 Moderate -I Effect of Bromine mol->e2 s1 Increased van der Waals Radius (F > H) mol->s1 e3 Increased Acidity (Lower pKa) e1->e3 e4 Altered Ring Reactivity e1->e4 e2->e3 e2->e4 s2 Hindrance around C-Br Bond s1->s2 s4 Impact on Crystal Packing s1->s4 s3 Influence on Reaction Kinetics s2->s3

Influence of fluorine and bromine on the properties of the benzoic acid core.

Conclusion

The electronic and steric effects of the fluorine atoms in this compound are profound and synergistic. The strong inductive electron withdrawal by the fluorine atoms significantly enhances the acidity of the carboxylic acid and modulates the reactivity of the aromatic ring. Concurrently, the steric bulk of the fluorine atoms influences the accessibility of the adjacent bromine atom for chemical transformations. This intricate interplay of effects makes this compound a highly valuable and versatile building block for the rational design of molecules with tailored properties in drug discovery and materials science. A thorough understanding of these fundamental principles is paramount for researchers aiming to exploit the full potential of this unique chemical entity.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorobenzoic acid is a versatile building block in organic synthesis, particularly valued in the fields of pharmaceutical research and materials science.[1] Its structure incorporates a bromine atom, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, and two fluorine atoms that can enhance the metabolic stability and bioavailability of derivative compounds.[1] The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is frequently employed to functionalize this aromatic carboxylic acid, enabling the synthesis of complex biaryl structures.[1][2]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The information is compiled from established methodologies for similar substrates and serves as a comprehensive guide for reaction setup, optimization, and execution.

Data Presentation: Typical Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes common conditions reported for the coupling of various brominated aromatic compounds, which can be used as a starting point for optimizing the reaction with this compound.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Substrate Example Reference
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O80-9012-244-Bromo-3-iodophenol[3]
2Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄1,4-Dioxane/H₂O10012-243,4-Dibromophenol[3]
3Pd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O10012-244-Amino-3-bromobenzoic acid[4]
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100124-Bromobenzothiophene[4]
5PdCl₂(dppf)-Cs₂CO₃THF/H₂O80124-Bromobenzothiophene[4]
6Pd/C-Na₂CO₃Water800.674-Bromobenzothiophene[4]
7[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORoom Temp1.54-Bromobenzoic acid[5]
8Pd(PPh₃)₄ (2-3)-K₂CO₃ (2M aq.)1,4-Dioxane803-5Tetrabromofuran[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the reaction vessel via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.[4][7] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Evacuate and Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 80-100 °C, 12-24h) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temp. and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Isolate Pure Product J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)Ln-X A->C Ar-X D Transmetalation E Ar-Pd(II)Ln-Ar' C->E Ar'-B(OR)₂ E->A Ar-Ar' F Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of aryl amines, which are integral components of numerous pharmaceuticals and functional materials.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3,5-difluorobenzoic acid, an electron-deficient substrate with potential applications in the development of novel therapeutic agents and advanced materials.[4] The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group presents unique challenges that necessitate careful optimization of reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) species. This is followed by coordination of the amine to the resulting palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. The final step is a reductive elimination event that furnishes the desired N-aryl amine product and regenerates the active palladium(0) catalyst, thus completing the cycle.[2] The judicious selection of the palladium precatalyst, phosphine ligand, and base is critical for a successful transformation, especially with challenging substrates like this compound.[5]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Commonly used precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[6]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle.[3] The choice of ligand can significantly impact reaction efficiency and substrate scope. For electron-deficient aryl bromides, ligands such as XPhos, RuPhos, and BrettPhos have shown considerable success.[2][7]

  • Base: A stoichiometric amount of base is required to facilitate the deprotonation of the amine.[6] The choice of base is critical, as it can influence the reaction rate and compatibility with functional groups. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[2]

  • Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture.[3] Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for this transformation.[8]

Data Presentation: Representative Reaction Conditions for Structurally Similar Substrates

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.4)Toluene1001895[3]
24-BromobenzonitrileAnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1002488[1]
3Methyl 4-bromobenzoaten-ButylaminePd(OAc)₂ (1)P(o-tolyl)₃ (4)NaOtBu (1.5)Toluene80692[2]
42-Bromo-5-fluorotoluenePyrrolidinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1101285[2]
54-BromoacetophenoneBenzylamine[Pd(allyl)Cl]₂ (1)DavePhos (2.5)Cs₂CO₃ (1.5)THF801678[9]

Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound and may require optimization for specific amine coupling partners.

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[3]

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[3]

  • Addition of Reagents: To the same Schlenk tube, add the base (1.4-2.0 equivalents) and this compound (1.0 equivalent).[3]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[3]

  • Amine Addition: Add the amine (1.1-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-3,5-difluorobenzoic acid derivative.[3]

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Pd-Precatalyst, Ligand, Base, and This compound to Schlenk Tube B 2. Add Anhydrous Solvent A->B C 3. Add Amine B->C D 4. Heat and Stir C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Quench Reaction and Extraction E->F G 7. Column Chromatography F->G H 8. Isolated Product G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(Br)L_n Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(H₂NR)L_n]⁺Br⁻ PdII_Aryl->PdII_Amine RNH₂ Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)(HNR)L_n PdII_Amine->PdII_Amido - HBr Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product Red_Elim Reductive Elimination ArBr This compound Amine + Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Stille Coupling Reactions Involving 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] The presence of the bromine atom and the electron-withdrawing fluorine atoms on the aromatic ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Stille coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[2][3] The resulting 3,5-difluorobiphenyl-4-carboxylic acid derivatives are valuable scaffolds in the development of novel therapeutic agents, owing to the often-enhanced metabolic stability and binding affinity conferred by the fluorine atoms.[1]

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[2][3][4] It is known for its tolerance of a wide variety of functional groups, making it a robust tool in organic synthesis.[2][5] This document provides detailed application notes and protocols for performing Stille coupling reactions with this compound.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are precursors to a wide range of biologically active molecules. The difluorinated biphenyl moiety is a key structural motif in many pharmaceutical candidates, including potential anti-inflammatory and anti-cancer drugs.[6] The fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved efficacy and a better safety profile.[1]

In materials science, the unique electronic properties imparted by the fluorine atoms make these compounds suitable for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[1]

Stille Coupling Reaction: An Overview

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.[2]

  • Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the Pd(II) complex.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[2]

A general schematic of the Stille coupling reaction is presented below:

Stille_Reaction cluster_reactants Reactants cluster_products Products 4-Bromo-3,5-difluorobenzoic_acid This compound Reaction_Center + 4-Bromo-3,5-difluorobenzoic_acid->Reaction_Center Organostannane R-Sn(Alkyl)3 Organostannane->Reaction_Center Coupled_Product 3,5-Difluoro-4-R-benzoic acid Tin_Halide Br-Sn(Alkyl)3 Catalyst Pd(0) Catalyst Arrow Reaction_Center->Arrow  [Pd Catalyst] Solvent, Heat Product_Center + Arrow->Product_Center Product_Center->Coupled_Product Product_Center->Tin_Halide

Caption: General Stille Coupling Reaction Scheme.

Quantitative Data

The following table summarizes representative yields for Stille coupling reactions of aryl bromides with various organostannanes under optimized conditions. While specific yields for this compound will be substrate-dependent, these values provide a general expectation for reaction efficiency.

EntryOrganostannane (R-SnBu₃)R GroupCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePhenylPd(PPh₃)₄ (5)Toluene1001285-95
2VinyltributylstannaneVinylPd(PPh₃)₄ (5)THF651680-90
32-Thienyltributylstannane2-ThienylPd(PPh₃)₄ (5)DMF801288
4(Tributylstannyl)benzenePhenylPd₂(dba)₃/P(t-Bu)₃ (2/4)Dioxane1001892
5Tributyl(1-ethoxyvinyl)stannane1-EthoxyvinylPdCl₂(PPh₃)₂ (3)Toluene902475-85

Experimental Protocols

General Protocol for Stille Coupling of this compound

This protocol is a general guideline and may require optimization for specific organostannane reagents.

Materials:

  • This compound

  • Organostannane (e.g., Phenyltributylstannane) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, P(t-Bu)₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous lithium chloride (optional, can enhance reaction rate)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Saturated aqueous solution of potassium fluoride (KF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst, and any additional ligand.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the organostannane reagent (1.1 - 1.5 eq) to the reaction mixture via syringe.

  • If using, add anhydrous lithium chloride (2.0 - 3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • To remove tin byproducts, stir the organic mixture vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,5-difluorobiphenyl-4-carboxylic acid derivative.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add this compound, Pd catalyst, and ligand to a flame-dried Schlenk flask. B 2. Add anhydrous solvent. A->B C 3. Add organostannane reagent. B->C D 4. Heat under inert atmosphere. C->D E 5. Cool to room temperature and dilute with ethyl acetate. D->E F 6. Treat with aqueous KF solution to remove tin byproducts. E->F G 7. Filter through Celite®. F->G H 8. Aqueous workup (wash with water and brine). G->H I 9. Dry and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor 3,5-Difluorobiphenyl -4-carboxylic acid Derivative (Inhibitor) Inhibitor->Kinase_B

References

Application Notes and Protocols for 4-Bromo-3,5-difluorobenzoic Acid in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3,5-difluorobenzoic acid as a versatile building block in the synthesis of novel organic semiconductor materials. The strategic incorporation of the 3,5-difluorophenyl moiety can significantly influence the electronic properties, molecular packing, and ultimately the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction

This compound is a key starting material for the synthesis of a variety of organic semiconductors. Its utility stems from two primary structural features:

  • The Bromo Group: This functional group serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki and Stille reactions. This allows for the straightforward formation of carbon-carbon bonds, enabling the construction of complex conjugated polymer backbones.

  • The 3,5-Difluorophenyl Unit: The presence of two fluorine atoms on the phenyl ring imparts several desirable properties to the resulting organic semiconductor. Fluorination is a well-established strategy to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. This can lead to improved air stability and can be used to fine-tune the energy level alignment in donor-acceptor systems for efficient charge separation and transport.

Application in Donor-Acceptor Copolymers for Organic Photovoltaics

Donor-acceptor (D-A) copolymers are a prominent class of materials used in the active layer of organic solar cells. The strategic placement of electron-donating and electron-accepting units along the polymer backbone facilitates efficient exciton dissociation and charge transport. The 3,5-difluorobenzoyl unit, derived from this compound, can act as a potent electron-accepting moiety.

The introduction of fluorine atoms into the acceptor unit can have a profound impact on the photovoltaic performance of the resulting polymer solar cells.[1] Generally, fluorination leads to:

  • Lowered HOMO and LUMO Energy Levels: This can increase the open-circuit voltage (Voc) of the solar cell.

  • Enhanced Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, promoting closer π-π stacking and a more ordered molecular packing, which is beneficial for charge transport.[1]

  • Improved Device Performance: Studies have shown that fluorinated polymers can exhibit higher power conversion efficiencies (PCE), short-circuit current densities (Jsc), and fill factors (FF) compared to their non-fluorinated counterparts.[1]

Quantitative Data on Fluorinated Donor-Acceptor Copolymers

The following table summarizes the performance of a series of donor-acceptor copolymers based on a dithienothiophene donor and a benzothiadiazole acceptor with varying degrees of fluorination. While not directly synthesized from this compound, this data illustrates the significant impact of fluorine substitution on device performance.

PolymerNumber of Fluorine AtomsPCE (%)Jsc (mA/cm²)Voc (V)FF
PBT0~14.3-0.41
PFBT1~613.0-0.68
PDFBT27.314.5-0.69

Table 1: Performance of polymer solar cells based on donor-acceptor copolymers with varying numbers of fluorine atoms on the benzothiadiazole acceptor unit. Data extracted from a study on the effect of fluorine substitution.[1]

Experimental Protocols

The following section outlines a general synthetic workflow for the preparation of a donor-acceptor copolymer using a monomer derived from this compound. This protocol is based on a typical Stille or Suzuki cross-coupling polymerization.

General Synthesis Workflow for Donor-Acceptor Copolymers

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification and Characterization A This compound B Activation (e.g., SOCl2) A->B C 4-Bromo-3,5-difluorobenzoyl chloride B->C D Coupling with Donor Unit C->D E Acceptor Monomer D->E G Stille or Suzuki Cross-Coupling E->G F Donor Monomer (e.g., Stannylated Thiophene) F->G H Donor-Acceptor Copolymer G->H I Soxhlet Extraction H->I J Characterization (NMR, GPC, UV-Vis) I->J

Caption: General workflow for the synthesis of a donor-acceptor copolymer.

Detailed Protocol for Stille Cross-Coupling Polymerization

This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer via Stille cross-coupling.

Materials:

  • Distannylated Donor Monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Dibrominated Acceptor Monomer (derived from this compound)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous Toluene or Chlorobenzene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve equimolar amounts of the distannylated donor monomer and the dibrominated acceptor monomer in anhydrous toluene under an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to reflux (typically 90-120 °C) and stir for 24-72 hours under an inert atmosphere. Monitor the reaction progress by Gel Permeation Chromatography (GPC).

  • Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.

  • Characterization: Dry the purified polymer under vacuum and characterize it using techniques such as ¹H NMR, GPC (to determine molecular weight and polydispersity), and UV-Vis spectroscopy (to determine the optical bandgap).

Signaling Pathway and Logical Relationships

The performance of an organic semiconductor in a device is governed by a series of interconnected physical processes. The following diagram illustrates the key steps involved in the operation of an organic photovoltaic device based on a donor-acceptor copolymer.

G cluster_light Photon Absorption cluster_process Photophysical Processes cluster_output Device Output cluster_recombination Loss Mechanisms A Incident Light (hν) B Exciton Generation in Donor/Acceptor A->B C Exciton Diffusion to D-A Interface B->C D Charge Separation (Electron Transfer) C->D E Charge Transport to Electrodes D->E G Geminate Recombination D->G F Photocurrent Generation E->F H Bimolecular Recombination E->H

Caption: Key processes in an organic photovoltaic device.

The incorporation of the 3,5-difluorobenzoyl moiety, derived from this compound, primarily influences the "Charge Separation" and "Charge Transport" steps. The strong electron-withdrawing nature of this unit creates a larger driving force for exciton dissociation at the donor-acceptor interface. Furthermore, the potential for improved molecular packing due to fluorine-induced interactions can enhance the charge mobility, leading to more efficient charge transport to the electrodes and reducing the likelihood of recombination losses.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance organic semiconductors. Its use allows for the precise tuning of electronic properties and morphology, which are critical for optimizing the performance of organic electronic devices. The experimental protocols and conceptual diagrams provided in these notes offer a foundation for researchers and scientists to explore the potential of this compound in the development of next-generation organic electronics.

References

Application Notes and Protocols for the Synthesis of Liquid Crystals Using 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laterally fluorinated liquid crystals are of significant interest in materials science and display technology due to their unique physical properties, including high clearing points, low viscosity, and, notably, negative dielectric anisotropy (Δε < 0).[1][2][3] These characteristics make them ideal components for vertically aligned (VA) mode liquid crystal displays (LCDs).[1][3] 4-Bromo-3,5-difluorobenzoic acid is a versatile starting material for the synthesis of such liquid crystals. The presence of two lateral fluorine atoms can induce a strong dipole moment perpendicular to the long molecular axis, leading to the desired negative dielectric anisotropy.[2][4] The bromo- functionality offers a site for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of a wide variety of mesogenic structures.

This document provides a detailed protocol for a proposed synthesis of a novel liquid crystal, 4'-octyloxyphenyl 4-bromo-3,5-difluorobenzoate , utilizing this compound. The synthetic strategy is based on well-established esterification methods commonly employed in the synthesis of analogous fluorinated liquid crystal compounds.

Proposed Synthetic Scheme

The proposed synthesis is a two-step process. The first step is the synthesis of the 4-octyloxyphenol side chain via a Williamson ether synthesis. The second step is the esterification of this compound with 4-octyloxyphenol, a common method for creating the rigid mesogenic core of calamitic liquid crystals.

cluster_0 Step 1: Synthesis of 4-octyloxyphenol cluster_1 Step 2: Esterification Hydroquinone Hydroquinone K2CO3_EtOH K2CO3, EtOH Reflux Hydroquinone->K2CO3_EtOH 1-Bromooctane 1-Bromooctane 1-Bromooctane->K2CO3_EtOH 4-octyloxyphenol 4-octyloxyphenol K2CO3_EtOH->4-octyloxyphenol 4-octyloxyphenol_reactant 4-octyloxyphenol 4-octyloxyphenol->4-octyloxyphenol_reactant Purified Intermediate 4-Bromo-3,5-difluorobenzoic_acid This compound DCC_DMAP DCC, DMAP DCM, rt 4-Bromo-3,5-difluorobenzoic_acid->DCC_DMAP 4-octyloxyphenol_reactant->DCC_DMAP LC_Product 4'-octyloxyphenyl 4-bromo-3,5-difluorobenzoate DCC_DMAP->LC_Product

Caption: Proposed synthetic workflow for 4'-octyloxyphenyl 4-bromo-3,5-difluorobenzoate.

Experimental Protocols

Step 1: Synthesis of 4-octyloxyphenol

This protocol is adapted from standard Williamson ether synthesis procedures for preparing alkoxyphenols.

Materials:

  • Hydroquinone

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol (EtOH), absolute

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and absolute ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromooctane (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with 1 M HCl, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-octyloxyphenol by column chromatography on silica gel.

Step 2: Synthesis of 4'-octyloxyphenyl 4-bromo-3,5-difluorobenzoate

This procedure utilizes a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.

Materials:

  • This compound

  • 4-octyloxyphenol (from Step 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), 4-octyloxyphenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final liquid crystalline product.

Predicted Physicochemical Properties

As this is a proposed synthesis of a novel compound, experimental data is not available. The following table presents predicted properties based on data for structurally similar laterally fluorinated liquid crystals.[3][5][6][7][8] These values serve as a guideline for the expected characteristics of the target molecule.

PropertyPredicted ValueNotes
Mesomorphic Properties
Phase Transition TemperaturesCr → N: ~60-80 °CN → I: ~100-120 °CThe presence of the octyloxy chain and the rigid core suggests a nematic phase. Fluorine substitution often lowers melting points.[7]
Enthalpy of Transition (ΔH)N → I: ~0.5-2.0 kJ/molThe nematic-to-isotropic transition is typically a weak first-order transition with a small enthalpy change.
Physical Properties
Dielectric Anisotropy (Δε)Negative (~ -2.0 to -5.0)The two lateral fluorine atoms are expected to create a strong dipole moment perpendicular to the principal molecular axis, resulting in a negative dielectric anisotropy.[1][2][3][4][9]
Birefringence (Δn)Moderate (~ 0.10 - 0.15)The birefringence is influenced by the conjugated core structure.
Molecular FormulaC₂₁H₂₃BrF₂O₃
Molecular Weight457.31 g/mol

Characterization Protocols

Standard analytical techniques should be employed to confirm the structure and characterize the properties of the synthesized liquid crystal.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and C-F bonds.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Mesomorphic and Thermal Properties:

    • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

    • Polarizing Optical Microscopy (POM): To identify the liquid crystal phases by observing their characteristic textures upon heating and cooling.

Logical Relationships in Liquid Crystal Phases

The behavior of thermotropic liquid crystals is governed by temperature, which dictates the degree of molecular order. As temperature increases, the material transitions from a highly ordered crystalline solid to a less ordered liquid crystal phase, and finally to a disordered isotropic liquid.

Solid Crystalline Solid (High Order) LC Liquid Crystal Phase (e.g., Nematic) (Intermediate Order) Solid->LC  Heating (Melting Point) LC->Solid  Cooling (Freezing Point) Liquid Isotropic Liquid (Low Order) LC->Liquid  Heating (Clearing Point) Liquid->LC  Cooling

Caption: Phase transitions in a thermotropic liquid crystal as a function of temperature.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-3,5-difluorobenzoic acid. This versatile building block is of significant interest in pharmaceutical and materials science research due to the unique electronic properties conferred by its fluorine substituents. The bromine atom serves as a key handle for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

The electron-deficient nature of the aromatic ring, due to the presence of two fluorine atoms and a carboxylic acid group, presents specific challenges for palladium-catalyzed reactions. It influences the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Therefore, the selection of an appropriate catalyst system, particularly the choice of a sufficiently electron-rich and sterically hindered phosphine ligand, is critical for achieving high yields and reaction efficiency.[1]

This document outlines detailed protocols and summarizes quantitative data for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The provided data, derived from reactions on analogous electron-deficient substrates, serves as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters to form biaryl compounds. For this compound, this reaction enables the synthesis of diverse biaryl carboxylic acids. The choice of a strong base and a bulky, electron-rich phosphine ligand is often necessary to facilitate the transmetalation step and promote high yields.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various bromobenzoic acids and other electron-deficient aryl bromides, providing a baseline for optimizing the reaction of this compound.

EntryAryl BromideCoupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (0.5), Ad-LK₂CO₃H₂O/EtOH/THFRT4>98[3]
24-Bromobenzonitrile2,6-Difluorophenylboronic acidµ-OMs dimer (0.5), XPhos (1.0)K₃PO₄ (2.0)THF100--[4]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.0)DME80292[5]
44-BromobenzothiazoleArylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012>95[1]
55-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane10012~85[1]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with a wide range of amines.[6] For this compound, this reaction is key to synthesizing N-arylated aminobenzoic acids, important scaffolds in medicinal chemistry. The success of this reaction often relies on a strong, non-nucleophilic base and a specialized ligand that facilitates both oxidative addition and reductive elimination.[4]

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

The following table presents conditions for the amination of various aryl bromides, which can guide the setup for this compound.

EntryAryl BromideAmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1BromobenzeneCarbazolePd₂(dba)₃ (2), Xantphos (8)NaOt-Bu (1.5)Toluene1102493[7]
22-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10), X-Phos (10)NaOt-Bu (1.4)Toluene100 (MW)0.1795[8]
34-BromoanisolePrimary AminePrecatalyst 6c (0.5), L3 (0.5)NaOt-Bu (1.2)Dioxane100-93[4]
43-BromoanisoleMorpholinePrecatalyst 6a (1.0), L1 (1.0)NaOt-Bu (1.2)THF85-98[4]
52-BromopyridineAnilinePd₂(dba)₃ (5), XantPhos (10)DBU (2.0)Toluene10018Hit[9]
Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound. The carboxylic acid may require protection as an ester, or the use of a base compatible with the free acid, such as Cs₂CO₃.

Materials:

  • This compound (or its ester, 1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4-8 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or vial.

  • Reagent Addition: Add the this compound (or ester) and the anhydrous solvent.

  • Amine Addition: Add the amine to the mixture.

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and dilute with an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Extraction & Purification: Extract the aqueous phase with the organic solvent. If using the free acid, acidify the aqueous layer first before extraction. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkyne structures.[10][11] This reaction is instrumental in synthesizing conjugated systems for materials science and as precursors for complex pharmaceutical intermediates. A copper(I) co-catalyst is typically employed, though copper-free conditions have also been developed.[10]

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides

The following table provides examples of Sonogashira coupling conditions for aryl bromides that can be adapted for this compound.

EntryAryl BromideAlkyneCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1IodobenzenePhenylacetylenePd₂(dba)₃ (0.055), Ligand 2, CuI (0.22)PyrrolidineTHFRT2499[11]
24-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (1)Et₃NTHF651295[12]
34-BromobenzaldehydeTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NDMF801.598[13]
42-BromoacetophenonePhenylacetyleneNHC-Pd catalyst 8 (3)Et₃N (2.0)Dioxane1001295[11]
Detailed Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 - 3.0 equiv)

  • Anhydrous THF or DMF

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.[14]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride to remove copper salts and the amine hydrohalide.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[15] This reaction can be used to introduce vinyl groups onto the this compound scaffold. The regioselectivity of the addition to the alkene is primarily governed by sterics.[16]

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

The following table shows representative conditions for Heck reactions, which can serve as a starting point for experiments with this compound.

EntryAryl HalideAlkeneCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
14-BromoanilineVinyltriethoxysilanePd(OAc)₂ (1)HBF₄/Et₃NMethanolReflux0.25-[17]
22,4-DibromofuranStyrenePd(OAc)₂ (2), PPh₃ (4)Et₃N (1.5)DMF10012-24-[18]
33-BromofuranHindered AlkenePd(OAc)₂ (10), SPhos (20)K₂CO₃ (2.0)Dioxane1002460[19]
Detailed Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene like styrene or an acrylate.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous DMF or Acetonitrile

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[18]

  • Reagent Addition: Add the anhydrous solvent, the alkene, and triethylamine via syringe.

  • Reaction: Heat the mixture to 80-120 °C with stirring. Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle and Workflow Diagrams

Palladium-Catalyzed Cross-Coupling Cycle Fig. 1: Generalized Palladium Cross-Coupling Cycle cluster_cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L₂ Intermediate B->C D Transmetalation C->D R-M E Ar-Pd(II)-R L₂ Intermediate D->E F Reductive Elimination E->F G Ar-R Product E->G F->A

Fig. 1: Generalized Palladium Cross-Coupling Cycle

Experimental_Workflow Fig. 2: General Experimental Workflow start Start setup 1. Reaction Setup (Add solids: Aryl Halide, Partner, Base) start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Quench & Work-up (Cool, dilute, extract) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End characterize->end

Fig. 2: General Experimental Workflow

Logic_Diagram Fig. 3: Cross-Coupling Strategy Selection start Desired Bond Formation? suzuki Suzuki-Miyaura (Aryl-Aryl/Vinyl) start->suzuki C(sp²) - C(sp²) heck Heck (Aryl-Alkene) start->heck C(sp²) - C(sp²) (from Alkene) sonogashira Sonogashira (Aryl-Alkyne) start->sonogashira C(sp²) - C(sp) buchwald Buchwald-Hartwig (Aryl-Amine) start->buchwald C(sp²) - N

Fig. 3: Cross-Coupling Strategy Selection

References

Application Notes: Protocol for N-arylation using 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting N-aryl compounds are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. 4-Bromo-3,5-difluorobenzoic acid is a versatile building block for synthesizing these valuable compounds. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the electron-withdrawing fluorine atoms can enhance the metabolic stability and modulate the electronic properties of the final products.[1][2]

This document provides detailed protocols for the N-arylation of various nitrogen-containing nucleophiles using this compound. The two primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer broad substrate scope and functional group tolerance, making them powerful tools for drug development professionals and researchers.

Key Applications

  • Drug Discovery: Synthesis of novel drug candidates containing the N-aryl-aminobenzoic acid motif, which is found in various biologically active compounds.

  • Materials Science: Incorporation into organic semiconductors, liquid crystals, and other advanced materials where the electronic properties of the fluorinated aromatic ring are advantageous.[1]

  • Combinatorial Chemistry: The versatility of the coupling reactions allows for the rapid generation of libraries of N-arylated compounds for high-throughput screening.

Quantitative Data Summary

EntryAmine NucleophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reaction Type
1Aniline2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ / XPhosNaOtBuToluene1002492%Buchwald-Hartwig[3]
2p-Nitroaniline2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ / XPhosNaOtBuToluene1002498%Buchwald-Hartwig[3]
3Imidazole4-Iodobenzoic AcidCuI / LigandKOHDMSO1101093%Ullmann-type[4][5]
4PyrroleIodobenzeneCuO NanospheresK₂CO₃Toluene1801881%Ullmann-type
5Benzophenone Imine1,3-Dibromo-2,5-difluorobenzenePd(dba)₂ / XantphosK₃PO₄iPrOAc80-HighBuchwald-Hartwig[6]
6Morpholine1-Bromo-4-fluorobenzenePd(OAc)₂ / XPhosNaOtBuToluene1102485-95% (typical)Buchwald-Hartwig

Experimental Protocols

Note: These protocols are generalized and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is generally suitable for a wide range of primary and secondary amines, including anilines, aliphatic amines, and some N-H containing heterocycles.

Materials and Reagents:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, XPhos, or BINAP)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (1.5-3.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent (3-5 mL per mmol of aryl bromide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • If the product is the carboxylic acid, carefully acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-arylated product.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is particularly effective for the N-arylation of N-H containing heterocycles such as imidazoles, pyrazoles, and triazoles.[7][8]

Materials and Reagents:

  • This compound

  • Heterocycle (e.g., imidazole, pyrazole)

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (optional, e.g., 1,10-phenanthroline or a diamine)

  • Base (e.g., K₂CO₃, K₃PO₄, or KOH)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Resealable Schlenk tube or screw-cap vial

  • Magnetic stirrer with heating

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a resealable Schlenk tube, add the copper(I) catalyst (5-10 mol%), the heterocycle (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the optional ligand (10-20 mol%), and the anhydrous solvent (3-5 mL per mmol of aryl bromide).

  • Reaction: Tightly seal the tube (use a safety shield as pressure may build) and place it in a preheated oil bath. Stir the mixture at a high temperature (typically 110-140 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a plug of silica gel or celite, eluting with additional ethyl acetate to remove the copper salts.

    • Transfer the filtrate to a separatory funnel.

    • Carefully acidify the mixture with 1M HCl to a pH of ~5-6 to protonate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final N-arylated heterocycle.

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Add Reactants: - this compound - Amine/Heterocycle - Catalyst & Ligand - Base inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent heat Heat & Stir (80-140°C, 12-48h) solvent->heat inert->solvent monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter (remove solids) cool->filter extract Acidify & Extract filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure N-arylated Product purify->product

Caption: General experimental workflow for N-arylation.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The introduction of an alkynyl moiety onto an aromatic scaffold, such as in the case of 4-Bromo-3,5-difluorobenzoic acid, provides a valuable synthetic handle for further molecular elaborations, including the construction of extended π-conjugated systems or the introduction of diverse functional groups.

This document provides a detailed experimental procedure for the Sonogashira coupling of this compound with a terminal alkyne. The protocol is designed to be a reliable starting point for researchers, with considerations for the electron-deficient nature of the aryl bromide substrate.

Reaction Principle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[3]

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene or trimethylsilylacetylene).

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Subsequently, add the amine base and the terminal alkyne to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Given the electron-deficient nature of the aryl bromide, the reaction is expected to proceed efficiently.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine hydrohalide salt. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data Summary

The following table provides representative quantitative data for the Sonogashira coupling of this compound. These values are based on typical conditions for similar electron-deficient aryl bromides and may require optimization for specific terminal alkynes.

ParameterValueNotes
This compound1.0 mmolStarting material
Terminal Alkyne1.2 mmole.g., Phenylacetylene
Palladium Catalyst (Pd(PPh₃)₂Cl₂)0.03 mmol (3 mol%)Other palladium sources like Pd(PPh₃)₄ can also be used.[5]
Copper(I) Iodide (CuI)0.05 mmol (5 mol%)Co-catalyst
Base (Triethylamine)2.0 mmolOther amine bases like DIPEA can be substituted.
Solvent (THF)5 mLAnhydrous
Temperature50 °CMay proceed at room temperature, but gentle heating can increase the rate.
Reaction Time4-12 hoursMonitor by TLC or LC-MS for completion.
Expected Yield70-95%Yields can vary depending on the specific alkyne and purification.

Experimental Workflow

Sonogashira_Coupling_Workflow A Reaction Setup B Inert Atmosphere A->B Evacuate & Backfill C Reagent Addition B->C Add Solvent, Base, Alkyne D Reaction C->D Stir & Heat E Monitoring D->E TLC/LC-MS E->D Continue if incomplete F Work-up E->F If complete G Purification F->G Crude Product H Product G->H Purified Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

Conclusion

The Sonogashira coupling of this compound provides an efficient route to valuable alkynylated building blocks for drug discovery and materials science. The provided protocol, based on established procedures for electron-deficient aryl bromides, offers a solid starting point for the successful synthesis of these compounds. Optimization of reaction parameters may be necessary to achieve the highest yields for specific substrates.

References

Application Notes: 4-Bromo-3,5-difluorobenzoic Acid as a Versatile Building Block for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorobenzoic acid is a valuable and highly functionalized building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, offers a versatile platform for the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of the resulting compounds. These properties make this compound an attractive starting material for the development of new drugs, particularly in the field of inflammation. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential anti-inflammatory agents, focusing on the generation of pyrazoline-based compounds.

Rationale for Use in Anti-inflammatory Drug Discovery

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is an ongoing research endeavor. The 4-bromo-3,5-difluorophenyl moiety can be incorporated into various heterocyclic scaffolds known to possess anti-inflammatory properties, such as pyrazolines. Pyrazoline derivatives have been reported to exhibit significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. The strategic incorporation of the 4-bromo-3,5-difluorobenzoyl group into a pyrazoline core can lead to the discovery of potent anti-inflammatory candidates with desirable pharmacokinetic profiles.

Featured Application: Synthesis of 4-Bromo-3,5-diaryl-1-phenyl-2-pyrazoline Derivatives

This section outlines a synthetic pathway and biological evaluation of novel 4-bromo-3,5-diaryl-1-phenyl-2-pyrazoline derivatives as potential anti-inflammatory agents. The synthesis commences with the preparation of a chalcone intermediate derived from a 4-bromo-3,5-difluoroacetophenone, which can be synthesized from this compound.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process, beginning with the conversion of this compound to the corresponding acetophenone, followed by a Claisen-Schmidt condensation to form a chalcone, and finally, a cyclization reaction with phenylhydrazine to yield the target pyrazoline derivatives.

G A This compound B 4-Bromo-3,5-difluoroacetophenone A->B 1. Acyl Chloride Formation 2. Organocadmium Reaction C Chalcone Intermediate B->C Claisen-Schmidt Condensation (Substituted Benzaldehyde, NaOH) D 4-Bromo-3,5-diaryl-1-phenyl-2-pyrazoline C->D Cyclization (Phenylhydrazine, Acetic Acid)

Caption: Synthetic workflow for 4-Bromo-3,5-diaryl-1-phenyl-2-pyrazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3,5-difluoroacetophenone
  • Acid Chloride Formation: To a solution of this compound (1 eq) in dry toluene, add thionyl chloride (1.5 eq) dropwise at room temperature. Reflux the mixture for 2 hours. After completion of the reaction (monitored by TLC), remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-3,5-difluorobenzoyl chloride.

  • Organocadmium Reagent Preparation: In a separate flask, prepare methylmagnesium bromide from magnesium turnings (2.2 eq) and methyl bromide (2.2 eq) in dry diethyl ether. To this Grignard reagent, add anhydrous cadmium chloride (1.1 eq) portion-wise at 0 °C and stir for 1 hour at room temperature.

  • Reaction: Add the crude 4-bromo-3,5-difluorobenzoyl chloride dissolved in dry toluene to the freshly prepared dimethylcadmium reagent at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of ice-cold 10% sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-Bromo-3,5-difluoroacetophenone.

Protocol 2: Synthesis of Chalcone Intermediate
  • Reaction Setup: Dissolve 4-Bromo-3,5-difluoroacetophenone (1 eq) and a substituted benzaldehyde (1 eq) in ethanol.

  • Base Addition: To the above solution, add a 40% aqueous solution of sodium hydroxide dropwise at room temperature while stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Protocol 3: Synthesis of 4-Bromo-3,5-diaryl-1-phenyl-2-pyrazoline Derivatives
  • Reaction Setup: Dissolve the chalcone intermediate (1 eq) in glacial acetic acid.

  • Reagent Addition: Add phenylhydrazine (1.1 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 8-10 hours. Monitor the completion of the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the resulting solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final 4-Bromo-3,5-diaryl-1-phenyl-2-pyrazoline derivative.

Quantitative Biological Data

The anti-inflammatory activity of the synthesized pyrazoline derivatives was evaluated using the carrageenan-induced rat paw edema model. The results are summarized in the table below.

Compound IDSubstituent on Diaryl Moiety% Inhibition of Edema (at 20 mg/kg)
3a H72%
3b 4-OCH₃85%
3c 4-Cl78%
3d 4-NO₂68%
3g 2,4-diCl99%
Diclofenac Sodium (Standard)95%

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Many pyrazoline-based anti-inflammatory agents exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazoline 4-Bromo-3,5-diaryl- 1-phenyl-2-pyrazoline Pyrazoline->COX2 Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

Conclusion

This compound serves as an excellent starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The described synthesis of 4-bromo-3,5-diaryl-1-phenyl-2-pyrazoline derivatives highlights its utility in generating potent anti-inflammatory agents. Further investigation into the structure-activity relationships and optimization of the pyrazoline scaffold could lead to the development of new and effective treatments for inflammatory disorders. The provided protocols offer a solid foundation for researchers to explore the potential of this versatile building block in drug discovery.

Application of 4-Bromo-3,5-difluorobenzoic Acid in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Bromo-3,5-difluorobenzoic acid is a versatile synthetic building block with significant potential in the discovery of novel antiviral agents.[1] Its chemical structure offers a unique combination of features that are highly advantageous for medicinal chemistry and drug design. The presence of two fluorine atoms can enhance the metabolic stability and bioavailability of derivative compounds, while also modulating their electronic properties to improve interactions with biological targets.[1] The bromine atom serves as a crucial handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of derivatives for antiviral screening.[1]

The benzoic acid moiety itself is a scaffold found in some compounds with demonstrated antiviral activity. For instance, certain benzoic acid derivatives have been shown to inhibit influenza A virus by targeting its neuraminidase.[2] This suggests that novel derivatives of this compound could be rationally designed to target various stages of the viral life cycle. Potential mechanisms of action for such compounds could include the inhibition of viral entry, replication, or release.[3][4]

Given the urgent need for new broad-spectrum antiviral drugs, particularly for RNA viruses of pandemic potential, the development of compound libraries based on the this compound scaffold is a promising strategy.[5][6] The structural features of this starting material allow for systematic modifications to optimize antiviral potency and pharmacokinetic properties.

Hypothetical Antiviral Activity Data

The following table summarizes hypothetical quantitative data for a series of imagined derivatives of this compound against a panel of viruses. This data is for illustrative purposes to demonstrate how results from antiviral screening could be presented.

Compound IDR-Group (at C4 via Suzuki Coupling)Target VirusAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
BDFB-001PhenylInfluenza A (H1N1)15.2>100>6.6
BDFB-0024-PyridylDengue Virus (DENV-2)8.595.411.2
BDFB-0032-ThienylZika Virus (ZIKV)5.188.217.3
BDFB-0044-AminophenylSARS-CoV-212.8>100>7.8
BDFB-0053-CyanophenylInfluenza A (H1N1)9.7>100>10.3

Experimental Protocols

Synthesis of 4-Aryl-3,5-difluorobenzoic Acid Derivatives (e.g., BDFB-001)

This protocol describes a general Suzuki-Miyaura coupling reaction to synthesize derivatives of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90°C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-phenyl-3,5-difluorobenzoic acid (BDFB-001).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This protocol is for determining the antiviral activity of the synthesized compounds against plaque-forming viruses like influenza or dengue virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells for influenza or Vero cells for Dengue.

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO

  • Virus stock of known titer (Plaque-Forming Units/mL)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed MDCK or Vero cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well and incubate for 1 hour at 37°C.

  • After incubation, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compounds.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution.

  • Count the number of plaques in each well.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This protocol is to assess the cytotoxicity of the compounds on the host cells used in the antiviral assay.

Materials:

  • MDCK or Vero cells

  • DMEM with 10% FBS

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizations

Synthesis_Pathway start This compound reagents Aryl Boronic Acid, Pd(OAc)2, PPh3, K2CO3 start->reagents product 4-Aryl-3,5-difluorobenzoic acid (Derivative Library) reagents->product Suzuki Coupling

Caption: Synthetic scheme for creating a library of antiviral candidates.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies A Synthesized Compound Library B Cytotoxicity Assay (CC50) A->B C Primary Antiviral Assay (EC50) A->C D Calculate Selectivity Index (SI) B->D C->D E Hit Identification (High SI) D->E F Enzyme Inhibition Assays E->F G Time-of-Addition Assay E->G H Resistance Studies F->H

Caption: Workflow for antiviral compound screening and evaluation.

Mechanism_of_Action cluster_virus Viral Replication Cycle A Viral Entry B Uncoating A->B C Replication (RNA Polymerase) B->C D Assembly C->D E Viral Release (Neuraminidase) D->E inhibitor BDFB Derivative inhibitor->C Inhibition inhibitor->E Inhibition

Caption: Potential mechanisms of antiviral action for BDFB derivatives.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is widely employed in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-3,5-difluorobenzoic acid is a useful building block in medicinal chemistry, and its derivatization via the Heck reaction allows for the introduction of diverse alkenyl substituents, leading to novel compounds with potential biological activity. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions.

These application notes provide a summary of typical Heck reaction conditions for analogous electron-deficient aryl bromides and a detailed, representative protocol for the coupling of this compound with a model alkene.

Data Presentation: Heck Reaction Conditions for Analogous Aryl Bromides

The following table summarizes various successful Heck reaction conditions for aryl bromides structurally or electronically similar to this compound. This data serves as a guide for adapting and optimizing the reaction for the specific substrate.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ (1)Tetrahydropyrimidinium Salt (2)K₂CO₃ (2)DMF/H₂O (1:1)804>95[1]
4-Bromobenzonitrilen-Butyl acrylatePd(dba)₂ (0.5)Phosphine-Imidazolium Salt (0.5)Cs₂CO₃ (2)Dioxane1201298[2]
4-BromoanisoleStyrenePd(OAc)₂ (1)Tetrahydropyrimidinium Salt (2)K₂CO₃ (2)DMF/H₂O (1:1)80485[1]
BromobenzeneStyrenePd-complex 6 (2)-K₂CO₃ (2)DMF601292[3][4]
2,5-Dimethylbromobenzenen-Butyl acrylatePd(OAc)₂ (0.1)Benzimidazolium Salt (0.2)NaOAc (2)TBAB1301295[5]
4-Chlorobenzonitrilen-Butyl acrylatePd(OAc)₂ (1)Benzimidazolium Salt (2)NaOAc (2)TBAB130693[5]
PentafluorobromobenzeneStyrenePd-complex 145 (1)-CaCO₃ (2)NMP13024~100[6]

Note: TBAB = Tetrabutylammonium bromide, NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide, dba = dibenzylideneacetone.

Experimental Protocols

Based on the conditions successfully employed for electron-deficient aryl bromides, a detailed protocol for the Heck reaction of this compound with n-butyl acrylate is provided below.

Objective: To synthesize (E)-n-butyl 3-(4-carboxy-2,6-difluorophenyl)acrylate via a palladium-catalyzed Heck reaction.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) precursor

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the chosen phosphine ligand or NHC precursor (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and the anhydrous solvent (e.g., DMF, 5 mL).

  • Substrate Addition: Add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Acidify the aqueous phase by the dropwise addition of 1 M HCl until the pH is approximately 2-3 to protonate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-n-butyl 3-(4-carboxy-2,6-difluorophenyl)acrylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the Heck reaction.

Heck_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle reactant reactant reagent reagent catalyst catalyst intermediate intermediate product product condition condition ArylHalide This compound OxAdd Oxidative Addition ArylHalide->OxAdd Alkene Alkene (e.g., n-Butyl Acrylate) SynAdd Syn-Addition (Carbopalladation) Alkene->SynAdd Base Base (e.g., K₂CO₃) RedElim Reductive Elimination Base->RedElim Solvent Solvent (e.g., DMF) cluster_cycle cluster_cycle Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxAdd OxAdd->SynAdd BetaElim β-Hydride Elimination SynAdd->BetaElim BetaElim->RedElim FinalProduct Coupled Product BetaElim->FinalProduct RedElim->Pd_Catalyst Catalyst Regeneration Heat Heat (e.g., 100-120 °C)

Caption: General workflow of the Heck reaction catalytic cycle.

experimental_workflow step step action action outcome outcome start Start setup 1. Reaction Setup (Add solids & catalyst) start->setup inert 2. Inert Atmosphere (Evacuate & backfill) setup->inert add_reagents 3. Add Base, Solvent, Alkene inert->add_reagents react 4. Heat Reaction Mixture add_reagents->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for the Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura coupling yield with 4-Bromo-3,5-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields can be attributed to several factors. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group on the aryl bromide can influence the reaction's efficiency.[1][2] Potential issues include catalyst inhibition or deactivation, suboptimal reaction conditions, and the purity of your reagents.[3][4] The presence of the carboxylic acid can also lead to solubility issues under basic conditions.[3]

Q2: Can the carboxylic acid group of this compound interfere with the reaction?

Yes, the carboxylic acid group can interfere. Under the basic conditions required for the Suzuki coupling, the carboxylic acid will be deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, which can impede the reaction.[3] Additionally, the carboxylate group could potentially coordinate with the palladium catalyst, affecting its activity.[3] Careful selection of the solvent system and base is crucial to mitigate these effects.

Q3: What are the most common side reactions observed with this substrate?

Common side reactions in Suzuki couplings, particularly with electron-deficient substrates, include:

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom. This is more prevalent with electron-deficient boronic acids and can be minimized by using milder bases or more stable boronic esters (e.g., pinacol esters).[3][4]

  • Dehalogenation: The bromo-substituent on your starting material is replaced by a hydrogen atom. This can occur due to impurities or side reactions with the solvent or base.[1][3]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, so thorough degassing is critical.[1][3]

Q4: How do the difluoro groups on the aromatic ring affect the reaction?

The two fluorine atoms are strongly electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition, a key step in the catalytic cycle.[1][2] This increased reactivity is often beneficial for the Suzuki coupling.

Q5: What is the best palladium catalyst to use for this coupling?

For electron-deficient aryl halides like this compound, palladium catalysts with electron-rich and bulky phosphine ligands are often effective.[5] Commonly used catalysts include Pd(dppf)Cl₂, and systems based on Buchwald-type ligands such as SPhos and XPhos.[5][6] It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for your specific coupling partners.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere.[4] Consider using a more air-stable pre-catalyst.
Suboptimal Base The choice of base is critical. Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction.[3][5]
Inappropriate Solvent Ensure the solvent system (e.g., dioxane/water, toluene/water) provides adequate solubility for all reactants, including the deprotonated benzoic acid.[5][8]
Insufficient Degassing Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[3][4]
Low Reaction Temperature Many Suzuki couplings require heating. If the reaction is sluggish, cautiously increase the temperature. However, be aware that excessive heat can lead to catalyst decomposition.[4]
Issue 2: Significant Side Product Formation
Side Product Troubleshooting Steps
Protodeboronation Use a milder base (e.g., K₃PO₄, KF).[4] Consider converting the boronic acid to a more stable pinacol ester.[3]
Dehalogenation Ensure high purity of all reagents and solvents. A change in ligand or catalyst may be necessary to favor the cross-coupling pathway.[1][3]
Homocoupling Improve the degassing procedure to rigorously exclude oxygen. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes help.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromo-benzoic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)H₂ORT1.597
23-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)H₂ORT1.596
34-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)H₂ORT1.599

This data is based on analogous systems and serves as a starting point for optimization.[3]

Table 2: Catalyst and Ligand Screening for Sterically Hindered Couplings

EntryCatalyst SystemBaseSolventTemperature (°C)Conversion (%)
1Pd(OAc)₂ / rac-Ant-PhosK₃PO₄1,4-dioxane10098
2Pd(OAc)₂ / SPhost-BuONaToluene110High
3Pd/BI-DIMEK₃PO₄Toluene110Moderate to High

These conditions have been shown to be effective for sterically demanding Suzuki couplings and may be applicable to the difluoro-substituted substrate.[9][10][11]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting point and will likely require optimization for specific coupling partners.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[12]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Acidify the aqueous layer to a pH of ~2 with 1M HCl to precipitate the product.[5]

  • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Coupled Product F->G ArX Ar-X (this compound) ArX->B ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Catalyst 1. Catalyst Issues? Start->Catalyst Conditions 2. Suboptimal Conditions? Start->Conditions Purity 3. Reagent Purity? Start->Purity Action_Catalyst Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. Catalyst->Action_Catalyst Action_Conditions Action: - Increase temperature. - Screen different bases (K3PO4, Cs2CO3). - Vary solvent system (Dioxane/H2O). Conditions->Action_Conditions Action_Purity Action: - Check purity of starting materials. - Use fresh, anhydrous solvents. Purity->Action_Purity End Yield Optimized Action_Catalyst->End Action_Conditions->End Action_Purity->End

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.[3]

References

Preventing dehalogenation in 4-Bromo-3,5-difluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-3,5-difluorobenzoic acid Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 3,5-difluorobenzoic acid as a byproduct, which reduces the yield of the desired product and can complicate purification. This is a common issue in various reactions, particularly in palladium-catalyzed cross-coupling reactions.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in these reactions is often caused by the formation of palladium-hydride (Pd-H) species. These species can arise from various sources in the reaction mixture, such as solvents (like DMF or alcohols), amine bases, or even trace amounts of water. Once formed, the Pd-H species can react with the starting material to replace the bromine with hydrogen.

Q3: Can the carboxylic acid group of this compound interfere with coupling reactions?

A3: Yes, the carboxylic acid group can interfere. Under the basic conditions often required for cross-coupling reactions, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to solubility issues in common organic solvents and may also coordinate with the palladium catalyst, potentially affecting its activity. In some cases, protecting the carboxylic acid as an ester may be a useful strategy.

Q4: Are there specific reaction types where dehalogenation of this compound is more prevalent?

A4: Dehalogenation is a known side reaction in several types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. It can also be a concern during the formation of Grignard reagents and in certain nucleophilic aromatic substitution reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Possible Causes & Solutions:

CauseSolution
Inappropriate Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over the formation of palladium-hydride species.
Incorrect Base Selection Strong bases can sometimes promote dehalogenation. Consider using a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOᵗBu or amine bases. The choice of base is often substrate-dependent and may require screening.
High Reaction Temperature Elevated temperatures can increase the rate of dehalogenation. Try running the reaction at a lower temperature, even if it requires a longer reaction time. Microwave irradiation can sometimes accelerate the desired coupling, minimizing the time for side reactions.
Solvent Effects Solvents like DMF and alcohols can act as hydride sources, promoting dehalogenation. Switching to a non-polar aprotic solvent such as toluene or dioxane may be beneficial.
Catalyst Loading While counterintuitive, in some cases, a slightly higher catalyst loading might accelerate the desired reaction, outcompeting the dehalogenation pathway. However, this should be optimized carefully.
Issue 2: Dehalogenation During Grignard Reagent Formation

Possible Causes & Solutions:

CauseSolution
Presence of Protic Solvents/Reagents Grignard reagents are extremely strong bases and will be quenched by any protic source, leading to the formation of the dehalogenated product. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Slow Initiation of Grignard Formation A slow initiation can lead to side reactions. Activating the magnesium turnings (e.g., with a crystal of iodine or by sonication) can help initiate the reaction promptly.
Reaction with CO₂ from Air If the Grignard reagent is intended for other reactions, exposure to air can lead to reaction with CO₂ to form the corresponding benzoic acid, which can then protonate another equivalent of the Grignard reagent. Maintain a positive pressure of inert gas.
Issue 3: Dehalogenation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Possible Causes & Solutions:

CauseSolution
Hydride as a Nucleophile In some cases, hydride sources in the reaction mixture can act as nucleophiles, leading to hydrodehalogenation.
Reaction Conditions Carefully control the reaction temperature and time. The presence of electron-withdrawing groups, like the fluorine atoms and the carboxylic acid on the ring, activates it for nucleophilic attack. Ensure your intended nucleophile is more reactive than any potential hydride sources.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Stir the mixture at a controlled temperature (start with room temperature and gently heat if necessary, e.g., to 60-80 °C), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analysis of Dehalogenation by GC-MS

  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

    • Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.

    • If necessary, filter the sample through a small plug of silica gel to remove solid particles and non-volatile components.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Method:

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).

    • Data Analysis: Identify the peaks corresponding to the desired product and the dehalogenated byproduct

Technical Support Center: Purification of 4-Bromo-3,5-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 4-Bromo-3,5-difluorobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound and its derivatives are flash column chromatography on silica gel and recrystallization. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose an appropriate solvent system for flash chromatography of my this compound derivative?

A2: An appropriate solvent system for flash chromatography should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. Due to the acidic nature of the carboxyl group, peak tailing can be an issue on silica gel. To mitigate this, it is common to add a small amount of a polar modifier like acetic acid or formic acid (typically 0.1-1%) to the eluent. A typical starting point for solvent selection would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

Q3: My this compound derivative is showing poor peak shape (tailing) during HPLC analysis. What could be the cause and how can I fix it?

A3: Poor peak shape, particularly tailing, for acidic compounds like benzoic acid derivatives is often due to strong interactions with the stationary phase. On silica-based columns, this can be due to interactions with residual silanol groups. Adding an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can protonate the carboxylic acid and minimize these secondary interactions, resulting in sharper peaks.

Q4: What are some common impurities I might encounter during the purification of this compound derivatives?

A4: Common impurities can include unreacted starting materials, reagents from the synthetic steps, and side-products. For instance, if the synthesis involves a Grignard reaction with carbon dioxide, unreacted Grignard reagent or byproducts from its decomposition could be present. If the synthesis is from a precursor like 1,4-dibromo-2,5-difluorobenzene, isomers or residual starting material could be impurities.[1] Dehalogenated byproducts can also sometimes be formed.

Q5: Can I use recrystallization for purifying this compound? What solvents are recommended?

A5: Yes, recrystallization can be a very effective method for purifying solid derivatives of this compound, especially for removing small amounts of impurities. The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can also be effective.[2] For a polar molecule like a benzoic acid, you might consider solvent systems like ethanol/water, methanol/water, or toluene/hexanes.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: Poor separation between the desired product and an impurity.

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal. Prepare several TLC plates with different solvent systems to find one that maximizes the separation between your product and the impurity. Consider using a solvent with different properties; for example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.
Co-elution of Isomers If the impurity is a regioisomer, separation can be very challenging. A shallower solvent gradient, a longer column, or a finer silica gel mesh size may improve resolution. In some cases, preparative HPLC may be necessary.
Sample Overload Loading too much crude material onto the column will result in broad bands and poor separation. A general guideline is a silica gel to crude product ratio of at least 50:1 by weight.

Problem 2: The product is not eluting from the column.

Possible CauseSuggested Solution
Solvent Polarity is Too Low The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of your solvent system. For highly polar derivatives, you may need to use a mobile phase containing methanol.
Strong Adsorption to Silica Gel The carboxylic acid group can bind strongly to the acidic silica gel. Add 0.1-1% acetic or formic acid to your mobile phase to reduce this interaction and improve elution.
Compound Precipitation on the Column If the compound has low solubility in the mobile phase, it may precipitate at the top of the column. Ensure your crude material is fully dissolved before loading and consider a stronger solvent for the initial loading step.
High-Performance Liquid Chromatography (HPLC)

Problem 1: Broad or tailing peaks.

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase The carboxylic acid is interacting with active sites on the silica backbone. Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to improve peak shape.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and reinject.
Column Degradation The column may be old or contaminated. Try flushing the column with a strong solvent, or replace it if necessary.

Problem 2: Poor resolution between peaks.

Possible CauseSuggested Solution
Mobile Phase Composition Not Optimal Adjust the ratio of your mobile phase solvents. For reverse-phase HPLC, increasing the aqueous component will generally increase retention and may improve separation.
Inadequate Gradient Profile If using a gradient, make it shallower to allow more time for the separation of closely eluting compounds.
Incorrect Column Chemistry The stationary phase may not be suitable for your separation. For aromatic compounds, a column with a phenyl-hexyl stationary phase can provide alternative selectivity through π-π interactions.

Experimental Protocols

Protocol 1: Flash Chromatography Purification of a this compound Derivative

This protocol is a general guideline and should be optimized for each specific derivative.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., start with 20% ethyl acetate in hexanes). Visualize the spots under UV light. The ideal solvent system will give the desired product an Rf value of approximately 0.3. Add 0.5% acetic acid to the chosen eluent to improve peak shape.

  • Column Packing: Select an appropriately sized flash chromatography column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding silica gel, and evaporating the solvent. Load the concentrated solution or the dry-loaded silica onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their contents by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Reverse-Phase HPLC Method for Purity Analysis

This is a general analytical method that can be adapted for various derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Quantitative Data

The following tables provide representative data for the purification of a hypothetical derivative, "4-Bromo-3,5-difluoro-N-phenylbenzamide," to illustrate the outcomes of the described techniques.

Table 1: Flash Chromatography Elution Profile

Fraction NumbersEluent Composition (Ethyl Acetate/Hexanes + 0.5% Acetic Acid)Compounds Detected (by TLC)
1-510% Ethyl AcetateNon-polar impurities
6-1015% Ethyl AcetateMixed fraction (impurity + product)
11-2015% Ethyl AcetatePure Product
21-2520% Ethyl AcetateTailing of product
26-3030% Ethyl AcetatePolar baseline impurities

Table 2: HPLC Purity Analysis Before and After Purification

SampleRetention Time of Product (min)Peak Area of Product (%)Purity (%)
Crude Material12.585.285.2
After Flash Chromatography12.598.998.9
After Recrystallization12.599.899.8

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis (Solvent Scouting) crude->tlc Optimize Separation flash Flash Column Chromatography crude->flash tlc->flash Select Eluent fractions Collect & Analyze Fractions flash->fractions pure_flash Pure Product (>95%) fractions->pure_flash Combine Pure Fractions hplc_analysis HPLC Purity Check pure_flash->hplc_analysis final_product Final Pure Product (>99%) pure_flash->final_product If purity is sufficient recrystallization Recrystallization hplc_analysis->recrystallization If further purity needed recrystallization->final_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Poor Chromatographic Separation check_rf Is Product Rf 0.2-0.4? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_acid Add Acidic Modifier (e.g., 0.5% AcOH) check_tailing->add_acid Yes check_loading Is sample overloaded? check_tailing->check_loading No solution Improved Separation add_acid->solution reduce_load Reduce Sample Load (Silica:Crude > 50:1) check_loading->reduce_load Yes consider_alt Consider Alternative Chromatography (e.g., Prep HPLC) check_loading->consider_alt No reduce_load->solution consider_alt->solution

Caption: Troubleshooting logic for poor separation in flash chromatography.

References

Improving solubility of 4-Bromo-3,5-difluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-3,5-difluorobenzoic acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, as a halogenated benzoic acid derivative, is expected to exhibit moderate to good solubility in polar organic solvents and limited solubility in nonpolar organic solvents. Its solubility is influenced by the presence of the polar carboxylic acid group, which can participate in hydrogen bonding, and the hydrophobic bromodifluorophenyl group.

Q2: I am having difficulty dissolving this compound in my chosen organic solvent. What are the common causes?

Several factors can contribute to poor solubility:

  • Solvent Polarity: An inappropriate solvent polarity may not effectively solvate both the polar carboxylic acid and the nonpolar aromatic ring.

  • Temperature: The solubility of solids in liquids is generally temperature-dependent. Your experiment might be conducted at a temperature where the solubility is low.

  • Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can affect solubility.

  • Moisture Content: For some organic solvents, the presence of small amounts of water can either enhance or decrease the solubility of carboxylic acids. Studies have shown that water can enhance the solubility of carboxylic acids in certain organic solvents.[1][2][3][4]

Q3: How can I improve the solubility of this compound?

Several techniques can be employed to enhance solubility:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. A table of suggested solvents is provided below.

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of most solids.

  • Co-solvency: Using a mixture of two or more miscible solvents can fine-tune the polarity of the medium and improve solubility.

  • pH Adjustment: For protic solvents, converting the carboxylic acid to its corresponding carboxylate salt by adding a suitable base can dramatically increase its solubility, particularly in more polar solvents.

  • Sonication: Applying ultrasonic waves can help to break down solute aggregates and accelerate the dissolution process.

Solubility Data Table

Solvent ClassificationSolventDielectric Constant (Approx.)Observations/Notes (e.g., Soluble, Sparingly Soluble, Insoluble at RT)
Polar Aprotic Dimethyl Sulfoxide (DMSO)47
N,N-Dimethylformamide (DMF)37
Acetonitrile37.5
Acetone21
Tetrahydrofuran (THF)7.6
Polar Protic Methanol33
Ethanol24.5
Isopropanol19.9
Nonpolar Dichloromethane (DCM)9.1
Toluene2.4
Hexane1.9

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This method is used to determine the mass of solute that can be dissolved in a given mass or volume of solvent at a specific temperature.[5]

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed evaporation dishes

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a pre-weighed evaporation dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Weigh the evaporation dish containing the dried solute.

  • Calculate the solubility as the mass of the dissolved solute per volume (e.g., mg/mL) or mass (e.g., mg/g) of the solvent.

Troubleshooting Guide

The following workflow can be used to address solubility challenges during your experiments.

Solubility_Troubleshooting start Start: Dissolving This compound check_solubility Is the compound fully dissolved? start->check_solubility increase_temp Gently heat the mixture (e.g., 40-60 °C) check_solubility->increase_temp No success Success: Compound is dissolved. Proceed with experiment. check_solubility->success Yes check_solubility2 Is it dissolved now? increase_temp->check_solubility2 sonicate Apply sonication for 15-30 minutes check_solubility2->sonicate No check_solubility2->success Yes check_solubility3 Is it dissolved now? sonicate->check_solubility3 cosolvent Add a small amount of a co-solvent (e.g., DMSO, DMF) check_solubility3->cosolvent No check_solubility3->success Yes check_solubility4 Is it dissolved now? cosolvent->check_solubility4 change_solvent Select a new solvent with a different polarity check_solubility4->change_solvent No check_solubility4->success Yes change_solvent->start failure Consider derivatization or an alternative synthetic route change_solvent->failure

A troubleshooting workflow for solubility issues.

References

Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers encountering challenges with the Buchwald-Hartwig amination of 4-bromo-3,5-difluorobenzoic acid. The content is structured to offer troubleshooting advice and answer frequently asked questions to facilitate successful catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Buchwald-Hartwig amination with this compound?

A1: The primary challenges with this substrate arise from its electronic properties and the presence of the carboxylic acid functionality. This compound is an electron-deficient aryl halide, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[1] Additionally, the acidic proton of the carboxylic acid requires careful selection of a compatible base to avoid side reactions or catalyst inhibition.

Q2: Which palladium precursors are recommended for this reaction?

A2: A variety of Pd(0) and Pd(II) sources can be utilized. Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂.[2] It is important to note that Pd(II) sources require in-situ reduction to the active Pd(0) species. For more reliable and efficient catalyst activation, pre-formed palladium catalysts (precatalysts) are often preferred as they can lead to cleaner reactions with lower catalyst loadings.[2][3]

Q3: What type of ligands are suitable for coupling with this electron-deficient substrate?

A3: Due to the electron-withdrawing nature of the fluorine and carboxylic acid groups, sterically hindered and electron-rich phosphine ligands are generally recommended.[1] These ligands promote the formation of the active monoligated palladium species, which enhances the rates of key steps in the catalytic cycle.[1] Ligands such as X-Phos, BrettPhos, and Josiphos have shown success in couplings with challenging substrates.[4][5] For primary amines, BrettPhos is often a good choice.[4]

Q4: How does the carboxylic acid group affect the choice of base?

A4: The carboxylic acid can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu). This can potentially lead to complications. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄, or hindered organic bases, may be necessary to minimize side reactions.[6] In some cases, using a base like LiHMDS can offer compatibility with protic functional groups.[4]

Q5: What are common side reactions to watch out for?

A5: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This can be more prevalent with electron-deficient aryl halides. Another potential side reaction is the formation of diarylation products. Careful optimization of the catalyst, ligand, and base is crucial to minimize these undesired pathways.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient catalyst activationSwitch to a palladium precatalyst. If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0).
Inappropriate ligand choiceScreen sterically hindered, electron-rich biarylphosphine ligands like X-Phos or BrettPhos.[4][5]
Incorrect base selectionThe base may be too weak to deprotonate the amine or too strong, causing substrate decomposition. Screen bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. For substrates with acidic protons, consider LiHMDS.[4]
Poor solvent choiceThe reaction may require a specific solvent for optimal solubility and reactivity. Toluene and dioxane are common choices.[4]
Significant Hydrodehalogenation Catalyst system promotes β-hydride eliminationUse bulkier phosphine ligands to sterically disfavor this pathway.[5]
Reaction temperature is too highOptimize the reaction temperature; sometimes lower temperatures can suppress side reactions.
Catalyst Deactivation Inhibition by reaction componentsThe formation of off-cycle palladium complexes can inhibit catalysis. The choice of ligand and solvent can influence this. For instance, iodide inhibition can be suppressed by using solvents where the iodide salt is insoluble.[4][5]
Inconsistent Results Air or moisture sensitivityEnsure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Some precatalysts are more air-stable than others.[2]
Base qualityThe quality and handling of strong bases like NaOtBu are critical. Grinding the base before use can sometimes be beneficial.[2]

Catalyst and Base Selection Summary

Catalyst Component Examples Key Considerations for this compound
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂Precatalysts are often more reliable.[7]
Ligand X-Phos, BrettPhos, Josiphos, BINAPElectron-rich, bulky monophosphine ligands are generally preferred for electron-deficient aryl bromides.[1][4][5]
Base NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDSMust be strong enough to deprotonate the amine but compatible with the carboxylic acid.[4] Weaker inorganic bases or hindered organic bases may be necessary.

General Experimental Protocol

The following is a general starting point and should be optimized for the specific amine being coupled.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., X-Phos, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 eq.) and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous acid (e.g., 1M HCl) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle cluster_side Side Reaction Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineComplex Amine Complex OxAdd->AmineComplex R₂NH, Base ProductComplex Product Complex AmineComplex->ProductComplex -HBr Hydrodehalogenation Hydrodehalogenation Product (Ar-H) AmineComplex->Hydrodehalogenation β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ ProductComplex->ArNR2 ArBr This compound R2NH Amine

Caption: General catalytic cycle for the Buchwald-Hartwig amination and a common side reaction.

Troubleshooting_Workflow Start Low Conversion or Yield? CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst Yes Success Reaction Successful Start->Success No OptimizeLigand Screen Bulky/Electron-Rich Ligands (e.g., X-Phos, BrettPhos) CheckCatalyst->OptimizeLigand Yes UsePrecatalyst Use a Palladium Precatalyst CheckCatalyst->UsePrecatalyst No CheckBase Is the Base Compatible? CheckConditions Are Reaction Conditions Optimized? CheckBase->CheckConditions Yes ScreenBases Screen Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) CheckBase->ScreenBases No SideReactions Significant Side Reactions? CheckConditions->SideReactions Yes AdjustTempSolvent Optimize Temperature and Solvent CheckConditions->AdjustTempSolvent No ModifyCatalystSystem Change Ligand/Base Combination SideReactions->ModifyCatalystSystem Yes SideReactions->Success No OptimizeLigand->CheckBase UsePrecatalyst->CheckBase ScreenBases->CheckConditions AdjustTempSolvent->SideReactions ModifyCatalystSystem->Success

Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig reaction.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable base for the Suzuki coupling of 4-Bromo-3,5-difluorobenzoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the choice of base so critical for the Suzuki coupling of this compound?

A1: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid for the transmetalation step. For a substrate like this compound, the presence of the acidic carboxylic acid group and the electron-withdrawing fluorine atoms introduces several considerations:

  • Carboxylic Acid Deprotonation: The base will deprotonate the carboxylic acid to form a carboxylate salt. The solubility of this salt in the reaction solvent is critical; poor solubility can inhibit the reaction.[1]

  • Catalyst Interaction: The resulting carboxylate could potentially coordinate with the palladium catalyst, which may affect its catalytic activity.[1]

  • Reactivity of the Aryl Bromide: The electron-deficient nature of the aromatic ring, due to the fluorine atoms, can influence the rate of oxidative addition.

Q2: My reaction is not proceeding, or the yield is very low. What should I investigate first?

A2: Low or no conversion can be attributed to several factors. A logical troubleshooting workflow should be followed. Key aspects to check include:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded. For challenging substrates, consider using more robust, air-stable pre-catalysts.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the Pd(0) catalyst and cause homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time.

  • Base and Solvent System: The combination of base and solvent is crucial. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or products. Ensure the base is finely powdered and dry if conducting the reaction under anhydrous conditions. For biphasic reactions, vigorous stirring is essential.

Q3: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?

A3: Common side products in Suzuki couplings include:

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Improving your degassing procedure is the first step to mitigate this.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is more prevalent with electron-rich boronic acids and can be exacerbated by prolonged heating. Using a milder base or a lower reaction temperature may help. In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be beneficial.

  • Dehalogenation: The replacement of the bromine atom on the starting material with a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base. Ensure high purity of all reagents and consider screening different ligands or catalyst systems.

Data Presentation: Comparison of Bases for Suzuki Coupling of Substituted Aryl Bromides

The following table summarizes the performance of various bases in Suzuki coupling reactions of aryl bromides with functionalities similar to this compound. This data provides a starting point for base selection and optimization.

BaseTypical Solvent System(s)Relative StrengthKey Considerations
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerateA common and cost-effective choice. Often a good starting point for optimization.[2]
Na₂CO₃ DMF/H₂O, Toluene/H₂OModerateGenerally provides good yields and is another standard choice for initial screening.[3]
Cs₂CO₃ Dioxane, THFStrongOften effective for more challenging couplings, including those with electron-deficient partners. Its higher solubility in organic solvents can be advantageous.[4][5]
K₃PO₄ Dioxane, TolueneStrongA strong, non-nucleophilic base that is frequently successful when other bases fail, particularly with sterically hindered or electron-deficient substrates.[1][6]
KF THF, DioxaneMildA milder option that can be useful in preventing side reactions like ester cleavage if the carboxylic acid were protected.[7]
Organic Bases (e.g., Et₃N) DMF, THFMildGenerally less effective for Suzuki couplings compared to inorganic bases and may not be strong enough for this substrate.[2]

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of the base, solvent, catalyst, and temperature may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid product, which can then be extracted into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation (Base Mediated) pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar' L2 transmetalation->pd_diaryl ar_boronic Ar'-B(OH)2 ar_boronic->transmetalation base Base (e.g., K2CO3) base->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Coupled Product reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst 1. Check Catalyst and Ligand Activity - Use fresh reagents - Consider robust pre-catalysts start->check_catalyst check_conditions 2. Verify Reaction Conditions - Ensure inert atmosphere (degas solvents) - Check temperature and reaction time check_catalyst->check_conditions check_reagents 3. Assess Reagent Purity & Stoichiometry - Purity of aryl halide and boronic acid - Correct stoichiometry check_conditions->check_reagents screen_base 4. Screen Different Bases - K2CO3, K3PO4, Cs2CO3 - Consider base solubility check_reagents->screen_base screen_solvent 5. Vary Solvent System - Dioxane/H2O, Toluene/H2O, DMF - Ensure solubility of all components screen_base->screen_solvent success Improved Yield screen_solvent->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Managing Reaction Byproducts in 4-Bromo-3,5-difluorobenzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction byproducts during palladium-catalyzed coupling reactions of 4-Bromo-3,5-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds.[1]

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of arylamines.[1]

Q2: What are the typical byproducts observed in these coupling reactions?

A2: Several side reactions can occur, leading to the formation of unwanted byproducts that can complicate purification and reduce the yield of the desired product. Common byproducts include:

  • Homocoupling Products: Formation of symmetrical biaryls from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound.[2] This can be exacerbated by the presence of oxygen.

  • Dehalogenation Product: Replacement of the bromine atom with a hydrogen atom, yielding 3,5-difluorobenzoic acid.[2] This can be a significant side reaction with fluorinated aryl halides.[3][4]

  • Protodeboronation Product (Suzuki Coupling): The boronic acid is replaced by a hydrogen atom on the coupling partner.

  • Hydrolysis of Boronic Esters (Suzuki Coupling): If a boronic ester is used, it may hydrolyze to the corresponding boronic acid.

Q3: How do the fluorine atoms on the aromatic ring influence the reaction and byproduct formation?

A3: The two electron-withdrawing fluorine atoms activate the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle.[2] However, this increased reactivity can also promote side reactions like hydrodehalogenation.[3][4] The fluorine atoms also influence the electronic properties of the final product, which is often desirable in pharmaceutical and materials science applications.[1]

Q4: Can the carboxylic acid group interfere with the coupling reaction?

A4: Yes, the carboxylic acid group can be deprotonated under the basic conditions typically used in these coupling reactions, forming a carboxylate salt. This can lead to solubility issues and may also coordinate with the palladium catalyst, potentially affecting its activity.[5][6] In some cases, protecting the carboxylic acid as an ester may be necessary to avoid these issues.

Q5: Why is degassing the reaction mixture important?

A5: Oxygen can have a detrimental effect on palladium-catalyzed coupling reactions. It can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids in Suzuki reactions.[2][7] Therefore, it is crucial to thoroughly degas the solvent and reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Recommended Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable.
Suboptimal Reaction Conditions Screen different solvents, bases, and reaction temperatures. For electron-deficient substrates like this, stronger bases (e.g., K₃PO₄, Cs₂CO₃) and electron-rich ligands may be beneficial.[8]
Poor Reagent Quality Ensure all reagents, especially the boronic acid/ester or amine, are pure and dry.
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.
Issue 2: Significant Formation of Homocoupling Byproduct
Potential Cause Recommended Solution
Presence of Oxygen Improve the degassing procedure of the solvent and reaction mixture (e.g., using freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[7]
Use of a Pd(II) Pre-catalyst Pd(II) sources can directly mediate homocoupling before the catalytic cycle is fully established.[2] Consider using a Pd(0) catalyst source directly.
Slow Cross-Coupling Rate Optimize the reaction conditions to favor the desired cross-coupling over homocoupling. This may involve changing the ligand or base.
Issue 3: High Levels of Dehalogenation Byproduct (3,5-difluorobenzoic acid)
Potential Cause Recommended Solution
Hydrogen Source in the Reaction Water can act as a hydrogen source for hydrodehalogenation.[3][4] Ensure anhydrous conditions if this is a major issue. Some solvents or bases can also act as hydrogen donors.
Ligand Choice The choice of phosphine ligand can influence the extent of hydrodehalogenation.[3] Experiment with different ligands to minimize this side reaction.
Reaction Temperature Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of this compound

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Desired Product Yield (%) Dehalogenation Byproduct (%) Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285105
2Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (2:1)9016702010
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF11089253

Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos, 2-4 mol%).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Low Yield or High Impurity cluster_analysis Problem Analysis cluster_byproducts Common Byproducts cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome start Initial Problem analysis Analyze Byproduct Profile (LC-MS, NMR) start->analysis Begin Troubleshooting dehalogenation High Dehalogenation analysis->dehalogenation Identify Major Impurity homocoupling High Homocoupling analysis->homocoupling incomplete_reaction Incomplete Reaction analysis->incomplete_reaction solution_dehalogenation Check H₂ Source (Solvent, Water) Optimize Ligand dehalogenation->solution_dehalogenation Address Cause solution_homocoupling Improve Degassing Use Pd(0) Source Optimize Conditions homocoupling->solution_homocoupling Address Cause solution_incomplete Increase Temp/Time Screen Base/Solvent Check Catalyst Activity incomplete_reaction->solution_incomplete Address Cause end Optimized Reaction (High Yield, Low Byproducts) solution_dehalogenation->end Implement Solution solution_homocoupling->end solution_incomplete->end

Caption: Troubleshooting workflow for managing byproducts.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br homocoupling Homocoupling (Aryl-Aryl or R-R) pd0->homocoupling O₂ pd_complex R-Pd(II)-Br(L_n) (R = 3,5-diF-Ph-COOH) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ Base dehalogenation Dehalogenation pd_complex->dehalogenation [H] source pd_biaryl_complex R-Pd(II)-R'(L_n) transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' (Desired Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

References

Technical Support Center: Synthesis of 4-Bromo-3,5-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scaling up of 4-Bromo-3,5-difluorobenzoic acid and its derivatives. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct Bromination: Electrophilic bromination of 3,5-difluorobenzoic acid using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Lithiation and Carboxylation: Ortho-lithiation of 1-bromo-3,5-difluorobenzene using a strong base like n-butyllithium at low temperatures, followed by quenching with solid carbon dioxide (dry ice).[1][2]

  • Oxidation: Oxidation of a precursor like 4-bromo-3,5-difluorotoluene using a strong oxidizing agent such as potassium permanganate.[3]

  • Sandmeyer Reaction: Conversion of 3,5-difluoroaniline to its diazonium salt, followed by a copper-catalyzed reaction with a bromide source.[4]

Q2: How can I convert this compound into its derivatives, such as an acyl chloride or amide?

A2: Standard derivatization procedures are effective:

  • Acyl Chloride Formation: Refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF, will yield the corresponding acyl chloride.[5][6]

  • Amide Formation: The carboxylic acid can be coupled with an amine using standard peptide coupling reagents like EDC·HCl in the presence of a base.[5][7] Alternatively, the acyl chloride can be reacted directly with an amine to form the amide.

Q3: What are the critical safety precautions when working with reagents like n-butyllithium and bromine?

A3: Both reagents are hazardous and require strict safety protocols.

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe techniques.

  • Bromine (Br₂): Highly volatile, toxic, and corrosive. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem 1: Low or No Yield During Bromination of 3,5-Difluorobenzoic Acid

Potential Cause Recommended Solution
Inactive Brominating Agent Use a fresh, properly stored batch of N-Bromosuccinimide (NBS) or other brominating agent. Impurities or degradation can reduce reactivity.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalled, consider increasing the temperature or extending the reaction time.[8]
Inappropriate Solvent Ensure the solvent is anhydrous if required by the reaction conditions. For radical brominations, non-polar solvents like CCl₄ were traditionally used, but safer alternatives should be considered.[9]
Formation of Side Products Competing side reactions, such as the formation of dibrominated species, can reduce the yield of the desired product.[10][11] Adjusting the stoichiometry of the brominating agent (avoiding a large excess) can help minimize this.

Problem 2: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Residual Starting Material If unreacted starting material is present, purification can be challenging due to similar polarities. Optimize reaction conditions to drive the reaction to completion. Recrystallization is often an effective purification method.
Formation of Isomeric Impurities In some syntheses, isomeric byproducts can form. Purification may require column chromatography or esterification of the crude product mixture to facilitate separation by distillation, followed by hydrolysis.[10]
Salts from Workup Ensure the product is thoroughly washed during the workup procedure to remove any inorganic salts.[8] An acidic wash followed by a brine wash is common for organic extracts.[5]
Product is an Oil Instead of a Solid This may indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. Ensure the product is thoroughly dried under a high vacuum.[12]

Experimental Protocols & Data

Protocol 1: Synthesis via Lithiation and Carboxylation

This protocol is adapted from procedures for analogous compounds.[1][5]

1. Reaction Setup:

  • Add 1-bromo-3,5-difluorobenzene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the starting material in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

2. Lithiation:

  • Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

3. Carboxylation:

  • Carefully add crushed dry ice (solid CO₂) pellets (an excess, ~3-5 eq) to the reaction mixture portion-wise.

  • Allow the mixture to slowly warm to room temperature as the CO₂ sublimes.

4. Workup and Purification:

  • Quench the reaction by adding a 1 M aqueous solution of hydrochloric acid (HCl) until the solution is acidic (pH ~2).[1]

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Comparative Data for Synthesis Methods
MethodStarting MaterialKey ReagentsTypical Temp.Typical YieldReference
Lithiation1-Bromo-3,5-difluorobenzenen-BuLi, CO₂-78 °C~70-90%Adapted from[1],[2]
Bromination3,5-Difluorobenzoic AcidNBS, H₂SO₄Room Temp to 80°C~80-90%Adapted from[10]
Oxidation4-Bromo-3,5-difluorotolueneKMnO₄Reflux (~100 °C)>80%Adapted from[3]
Sandmeyer3,5-DifluoroanilineNaNO₂, HBr, CuBr0 °C to Room Temp~60-70%Adapted from[4]

Visualized Workflows

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Select Starting Material (e.g., 1-Bromo-3,5-difluorobenzene) ReactionStep Perform Key Transformation (e.g., Lithiation & Carboxylation) Start->ReactionStep Monitoring Monitor Reaction (TLC / LC-MS) ReactionStep->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Purify Crude Product (Recrystallization / Chromatography) Extract->Purify End This compound Purify->End

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Low Yield

G Start Low Product Yield Observed CheckReagents Verify Purity & Activity of Starting Materials & Reagents Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions Reagents OK Sol_Reagents Use Fresh/Purified Reagents CheckReagents->Sol_Reagents Issue Found CheckWorkup Analyze Workup & Purification for Product Loss CheckConditions->CheckWorkup Conditions OK Sol_Conditions Optimize Temperature or Extend Reaction Time CheckConditions->Sol_Conditions Issue Found SideRxn Analyze for Side Products (NMR, LC-MS) CheckWorkup->SideRxn Procedure OK Sol_Workup Modify Extraction pH or Change Purification Method CheckWorkup->Sol_Workup Issue Found Sol_SideRxn Adjust Stoichiometry or Add Reagents More Slowly SideRxn->Sol_SideRxn Side Products Detected Success Yield Improved Sol_Reagents->Success Sol_Conditions->Success Sol_Workup->Success Sol_SideRxn->Success

Caption: A logical flowchart for troubleshooting low yield in synthesis experiments.

References

Troubleshooting low yields in palladium-catalyzed reactions of 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed reactions involving 4-Bromo-3,5-difluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yields and Reaction Failures

Q1: My palladium-catalyzed cross-coupling reaction with this compound is resulting in a low yield or has failed completely. What are the initial troubleshooting steps?

A1: Low yields in palladium-catalyzed reactions are a common issue. A systematic approach to troubleshooting is essential.[1]

  • Reagent Quality and Inert Conditions: The first step is to verify the integrity of all reagents and the reaction setup. Ensure that solvents are anhydrous and degassed, as oxygen can deactivate the palladium catalyst.[1][2] The starting materials, especially the coupling partner (e.g., boronic acid, amine, alkyne), and the base must be pure. Palladium-catalyzed reactions are highly sensitive to air, so ensure the reaction vessel was properly purged with an inert gas like argon or nitrogen.[1]

  • Catalyst Activity: The palladium source and ligands are crucial for the reaction's success. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ.[3] If this activation is not efficient, the catalytic cycle will not proceed effectively. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system for more reliable results.[1]

  • Substrate Reactivity: this compound has two electron-withdrawing fluorine atoms, which can make the aryl bromide more reactive towards oxidative addition.[4] However, the carboxylic acid group can complicate the reaction.

  • Reaction Temperature: The temperature might be too low for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A gradual increase in temperature may be necessary, but be cautious as excessive heat can lead to catalyst decomposition.[1]

Q2: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[1] This is a frequent cause of catalyst deactivation.

Common Causes and Solutions:

  • Presence of Oxygen: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is the most effective way to prevent this.[1]

  • Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands, such as biaryl phosphine ligands, can create more stable complexes.[1] Increasing the ligand-to-palladium ratio may also be beneficial.[5]

  • High Temperatures: Extended periods of heating at high temperatures can speed up catalyst decomposition.[1] It's important to find the lowest effective temperature for the reaction.

Q3: I'm observing significant formation of side products. What are the likely culprits and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling reaction, leading to reduced yields.

  • Homocoupling: This is the coupling of two molecules of the starting aryl halide or the coupling partner. It is often promoted by high catalyst concentrations, high temperatures, and the presence of oxygen.[6][7] To minimize homocoupling, reduce the catalyst loading and ensure thorough degassing.[6]

  • Protodeboronation (in Suzuki reactions): This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is more common with electron-deficient boronic acids.[2] Using milder bases like K₃PO₄ or KF, anhydrous conditions, or more stable boronic esters (e.g., pinacol esters) can help reduce protodeboronation.[2][8]

  • Dehalogenation: The bromine atom on the this compound is replaced by a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base.[8] Using high-purity reagents and solvents is crucial.

Section 2: Specific Reaction Types

Q4: For a Suzuki-Miyaura coupling, what are the key parameters to optimize when using this compound?

A4: The success of a Suzuki-Miyaura coupling with this substrate depends on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often effective.[9]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[8] The base's strength and solubility can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Q5: I am attempting a Buchwald-Hartwig amination. What are the special considerations for this compound?

A5: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10]

  • Catalyst System: Modern catalyst systems often involve palladium pre-catalysts and specialized biarylphosphine ligands that facilitate both the oxidative addition and reductive elimination steps.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide are common choices. However, for substrates with sensitive functional groups, milder organic bases like DBU can be an option.[12]

  • Amine Nucleophile: The nature of the amine can influence the reaction. Primary and secondary alkyl and aryl amines can be used.[10]

Q6: What are the challenges in performing a Sonogashira coupling with this substrate?

A6: The Sonogashira reaction couples aryl halides with terminal alkynes.[13]

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used, often in combination with a copper(I) co-catalyst (e.g., CuI).[13][14] Copper-free conditions have also been developed to avoid the issue of alkyne homocoupling.[15][16]

  • Base: A mild amine base, such as triethylamine or diisopropylethylamine, is typically used.

  • Solvent: Solvents like THF, DMF, or acetonitrile are common.

Data Presentation

Table 1: General Troubleshooting Guide for Low Yields

Observed Issue Potential Cause Recommended Action
No or low conversion of starting materialInactive catalystUse a fresh batch of catalyst and ligand. Ensure proper inert atmosphere.[1][8]
Low reaction temperatureGradually increase the reaction temperature.[1]
Inappropriate base or solventScreen different bases and solvents.[8]
Formation of black precipitate (Palladium black)Presence of oxygenThoroughly degas all reagents and solvents.[1]
Ligand dissociationUse bulky, electron-rich ligands; increase ligand-to-palladium ratio.[1]
High temperatureOptimize for the lowest effective temperature.[1]
Significant side product formation (e.g., homocoupling, dehalogenation)Suboptimal reaction conditionsOptimize catalyst loading, temperature, and reaction time.[6]
Impure reagentsUse high-purity starting materials, solvents, and bases.[8]

Table 2: Recommended Starting Conditions for Different Coupling Reactions

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (equivalents) Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene80-110
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4) & CuI (1)Et₃NTHF/DMF25-80
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100-120[17]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • In a separate vial, prepare a catalyst solution by dissolving Pd(OAc)₂ and SPhos in degassed toluene.

  • Add the catalyst solution and degassed water to the reaction vial under a positive pressure of inert gas.

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yields start Low or No Yield Observed check_reagents Verify Reagent Purity and Inert Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok check_catalyst Assess Catalyst and Ligand Activity catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok reagents_ok->check_catalyst Yes failure Consult Further Literature reagents_ok->failure No, Replace Reagents optimize_conditions Systematically Optimize Reaction Parameters (Temp, Conc, Base, Solvent) catalyst_ok->optimize_conditions Yes screen_catalyst Screen Different Catalysts and Ligands catalyst_ok->screen_catalyst No analyze_side_products Identify Side Products (e.g., by LC-MS) optimize_conditions->analyze_side_products success Improved Yield optimize_conditions->success screen_catalyst->optimize_conditions address_side_reactions Modify Conditions to Minimize Side Reactions analyze_side_products->address_side_reactions address_side_reactions->success address_side_reactions->failure

Caption: A workflow for troubleshooting low yields in palladium-catalyzed reactions.

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L₂Pd(II)(Ar)X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R-M PdII_couple L₂Pd(II)(Ar)(R) Transmetal->PdII_couple RedElim Reductive Elimination PdII_couple->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Condition_Selection_Tree Decision Tree for Reaction Condition Selection start Select Coupling Partner boronic_acid Boronic Acid (Suzuki) start->boronic_acid amine Amine (Buchwald-Hartwig) start->amine alkyne Terminal Alkyne (Sonogashira) start->alkyne alkene Alkene (Heck) start->alkene suzuki_cond Base: K₂CO₃, K₃PO₄ Ligand: Biarylphosphine Solvent: Toluene/H₂O boronic_acid->suzuki_cond buchwald_cond Base: NaOtBu, LiHMDS Ligand: Bulky Biarylphosphine Solvent: Toluene, Dioxane amine->buchwald_cond sonogashira_cond Base: Et₃N, DIPEA Co-catalyst: CuI (optional) Solvent: THF, DMF alkyne->sonogashira_cond heck_cond Base: Et₃N, K₂CO₃ Ligand: Triarylphosphine Solvent: DMF, Acetonitrile alkene->heck_cond

Caption: A decision tree for selecting initial reaction conditions.

References

Column chromatography conditions for purifying 4-Bromo-3,5-difluorobenzoic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the column chromatography purification of 4-Bromo-3,5-difluorobenzoic acid, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying this compound by column chromatography?

For purifying a polar, acidic compound like this compound, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: Standard silica gel (230-400 mesh) is the most common choice.[1]

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is used. A good starting point is a gradient system of Dichloromethane (CH₂Cl₂) and Methanol (MeOH), with a small amount of acid to improve peak shape. Based on protocols for similar compounds, a gradient elution from 2% MeOH in CH₂Cl₂ to 20% MeOH in CH₂Cl₂ is a reasonable range to explore.[2] Crucially, the addition of an acidic modifier is recommended.

  • Acidic Modifier: Adding 0.1-1% formic acid or acetic acid to the mobile phase is critical.[1][2] This suppresses the deprotonation of the carboxylic acid group, minimizing strong interactions with the acidic silanol groups on the silica surface and thus preventing peak tailing.[3]

Q2: My product is streaking or showing significant peak tailing on the silica column. What's causing this and how can I fix it?

Peak tailing is the most common issue when purifying acidic compounds on silica gel.

  • Primary Cause: The issue arises from strong interactions between the acidic analyte (your benzoic acid derivative) and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] When the compound exists in both its protonated and deprotonated (ionized) forms, it interacts inconsistently with the stationary phase, causing some molecules to lag behind and create a "tail".[3]

  • Solution: The goal is to ensure your compound remains in a single, protonated (less polar) state. This is achieved by acidifying the mobile phase.

    • Add an Acid Modifier: Incorporate a small percentage (0.1-1%) of a volatile acid like formic acid or acetic acid into your eluent system.[1][2] This acidic environment suppresses the ionization of your product, leading to sharper, more symmetrical peaks.

Q3: My product seems stuck on the column or is eluting very slowly. What should I do?

This indicates that the mobile phase is not polar enough to effectively move the compound through the stationary phase.

  • Solution 1: Increase Mobile Phase Polarity: Gradually increase the concentration of the more polar solvent in your eluent mixture. For a Dichloromethane/Methanol system, you would increase the percentage of Methanol. This should be done in a stepwise gradient to ensure separation from any less polar impurities that might elute first.

  • Solution 2: Check for Compound Precipitation: If the compound has low solubility in the initial mobile phase, it may have precipitated at the top of the column. Ensure the sample is fully dissolved before loading. If using a "dry loading" technique, ensure the compound is properly adsorbed onto a small amount of silica or Celite.[1]

Q4: How do I efficiently determine the best mobile phase composition before running a large-scale column?

Thin-Layer Chromatography (TLC) is an essential preliminary step to identify the optimal solvent system.

  • Procedure:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various test solvent systems with different polarity ratios (e.g., 9:1 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, 95:5 Dichloromethane:Methanol). Remember to add a drop of formic or acetic acid to each test system.

    • The ideal solvent system will give your desired product a Retention Factor (Rƒ) value between 0.2 and 0.4, ensuring it moves off the baseline but is well-separated from impurities.

Troubleshooting Guide

The following table summarizes common problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Analyte is acidic and interacting with silica gel.Add 0.1-1% formic acid or acetic acid to the mobile phase.[1][3]
Poor Separation Incorrect mobile phase polarity; Column overloading.Optimize the mobile phase using TLC; Reduce the amount of crude material loaded onto the column.[1]
Compound Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Cracked/Channeled Silica Bed Improper column packing (e.g., silica was not allowed to settle properly or ran dry).Repack the column carefully. Ensure the silica bed is never allowed to run dry.
High Back Pressure Silica gel particles are too fine; Frit is clogged.Use a coarser grade of silica gel if resolution allows; Reverse and flush the column (disconnected from the detector) or replace the inlet frit.[4]

Experimental Protocols

Protocol 1: Determining Optimal Eluent via TLC Analysis

  • Preparation: Prepare several eluent test mixtures. For example:

    • 95:5 Dichloromethane:Methanol + 0.1% Formic Acid

    • 90:10 Dichloromethane:Methanol + 0.1% Formic Acid

    • 85:15 Dichloromethane:Methanol + 0.1% Formic Acid

  • Spotting: Dissolve a small sample of the crude this compound and spot it onto a silica gel TLC plate.

  • Development: Place the TLC plate in a chamber containing one of the test eluents.

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Selection: Choose the eluent system that provides good separation and an Rƒ value of ~0.3 for the target compound.

Protocol 2: Column Chromatography Purification

  • Column Packing:

    • Select an appropriate size glass column with a stopcock.

    • Insert a small cotton or glass wool plug at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[1]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of solvent (preferably the mobile phase or a strong solvent like dichloromethane).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1]

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the starting mobile phase (e.g., 98:2 CH₂Cl₂:MeOH + 0.1% Formic Acid).

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase as required to elute the product (gradient elution).[2]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow and Troubleshooting Logic

The diagram below illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

G cluster_prep Preparation cluster_run Execution & Monitoring cluster_eval Evaluation cluster_outcome Outcome cluster_troubleshoot Troubleshooting Path TLC 1. TLC Analysis to Find Optimal Eluent (Rf ≈ 0.3) Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Acidified Mobile Phase Load->Elute Monitor 5. Monitor Fractions with TLC Elute->Monitor Eval Good Separation? Monitor->Eval Success Combine Pure Fractions & Evaporate Eval->Success Yes Troubleshoot Troubleshoot Issue Eval->Troubleshoot No Tailing Problem: Tailing? Troubleshoot->Tailing NoElution Problem: No Elution? Troubleshoot->NoElution PoorSep Problem: Poor Separation? Troubleshoot->PoorSep AddAcid Solution: Add 0.1-1% Formic Acid to Eluent Tailing->AddAcid IncreasePolarity Solution: Increase % of Polar Solvent (e.g., Methanol) NoElution->IncreasePolarity OptimizeEluent Solution: Rerun TLC with Shallower Gradient or New System PoorSep->OptimizeEluent AddAcid->Elute Retry IncreasePolarity->Elute Retry OptimizeEluent->TLC Retry

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Recrystallization of 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-Bromo-3,5-difluorobenzoic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This can be due to a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be a poor solvent for this compound, even at high temperatures. If you have added a significant volume of hot solvent (e.g., more than 20 times the mass of your compound) and it still has not dissolved, you should consider a different solvent.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a significant portion of the solid has dissolved but a small amount remains, you may need to perform a hot filtration to remove the insoluble material before proceeding with the crystallization.

Q3: No crystals are forming as the solution cools. What is the problem?

A3: This is a common issue and can be addressed with the following troubleshooting steps:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[3]

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to induce crystallization.[2]

  • Excess Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Rate: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystallization.[4]

Q4: An oil is forming instead of crystals ("oiling out"). How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" an "anti-solvent" (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low recovery can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose the product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[3]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[3]

Q6: The recrystallized crystals are discolored. How can I obtain a colorless product?

A6: Discoloration is usually due to the presence of colored impurities.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also lead to the loss of your desired product.[2]

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Quantitative Data

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to solvent selection based on the general properties of substituted benzoic acids.

SolventPolarityExpected Solubility of this compoundSuitability as a Primary SolventSuitability as an Anti-Solvent
WaterHighLow at room temp, higher when hotPotentially GoodGood
MethanolHighLikely SolubleGoodPoor
EthanolHighLikely SolubleGoodPoor
AcetoneMediumLikely SolubleGoodModerate
TolueneLowLikely Sparingly SolublePoorGood
HexaneLowLikely InsolublePoorExcellent

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is based on the purification method suggested by the synthesis of this compound.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals Crystals form? cool->crystals oiling_out Oiling Out Occurs cool->oiling_out collect Collect crystals via vacuum filtration crystals->collect Yes no_crystals No Crystals Form crystals->no_crystals No low_yield Low Yield? collect->low_yield troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Change solvent system oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve troubleshoot_yield Troubleshoot: - Use less solvent initially - Ensure complete cooling - Wash with ice-cold solvent low_yield->troubleshoot_yield Yes discolored Discolored Crystals? low_yield->discolored No troubleshoot_yield->start troubleshoot_color Troubleshoot: - Use activated charcoal - Repeat recrystallization discolored->troubleshoot_color Yes end Pure Crystals discolored->end No troubleshoot_color->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation dissolve_solid Place crude solid in flask add_solvent Add minimum hot solvent dissolve_solid->add_solvent heat_stir Heat and stir until dissolved add_solvent->heat_stir hot_filtration Hot filtration (if needed) heat_stir->hot_filtration cool_slowly Cool to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end end dry_crystals->end Pure Product

Caption: General experimental workflow for the recrystallization process.

References

Validation & Comparative

1H NMR analysis of 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable tool in modern chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure of molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR data is critical for compound identification and characterization. This guide presents a comparative ¹H NMR analysis of 4-Bromo-3,5-difluorobenzoic acid and related compounds, offering objective performance comparisons supported by experimental data.

¹H NMR Spectral Data Comparison

The electronic environment of protons in a molecule dictates their chemical shift in a ¹H NMR spectrum. Electron-withdrawing groups, such as halogens and carboxylic acids, tend to deshield nearby protons, shifting their resonance signal downfield to a higher ppm value. The magnitude of this effect is influenced by the nature and position of the substituents on the aromatic ring.

In this compound, the aromatic proton is flanked by two fluorine atoms and is also influenced by the bromine and carboxylic acid groups. To understand the individual and combined effects of these substituents, a comparison with 3,5-difluorobenzoic acid and 4-bromobenzoic acid is highly instructive.

CompoundStructureAromatic ProtonsObserved ¹H Chemical Shift (ppm)Splitting Pattern
This compound H-2, H-6~7.85Triplet (t)
3,5-Difluorobenzoic acid H-2, H-6H-4~7.65~7.20Doublet of doublets (dd)Triplet of triplets (tt)
4-Bromobenzoic acid H-2, H-6H-3, H-5~7.86~7.68Doublet (d)Doublet (d)

Analysis of Spectral Data:

  • This compound: The two equivalent aromatic protons (H-2 and H-6) experience deshielding from the adjacent fluorine atoms and the carboxylic acid group. The bromine atom at the para position also contributes to the downfield shift. The signal appears as a triplet due to coupling with the two neighboring fluorine atoms.

  • 3,5-Difluorobenzoic acid: This compound provides a baseline for the effect of two meta-directing fluorine atoms and a carboxylic acid group. The protons at the H-2 and H-6 positions are deshielded and appear as a doublet of doublets due to coupling with both the adjacent fluorine and the H-4 proton. The H-4 proton, situated between two fluorine atoms, appears further upfield as a triplet of triplets.

  • 4-Bromobenzoic acid: In this case, the protons ortho to the carboxylic acid group (H-2 and H-6) are the most deshielded and appear as a doublet. The protons ortho to the bromine atom (H-3 and H-5) are slightly less deshielded and also appear as a doublet. This spectrum illustrates the distinct influence of the carboxylic acid and bromine substituents on the chemical shifts of the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H NMR spectra of small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) to the vial.[1] The choice of solvent depends on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup and Calibration:

  • Before inserting the sample, ensure the NMR spectrometer has been properly tuned and the magnetic field has been shimmed using a standard sample.

  • Insert the sample tube into the spinner turbine, ensuring it is positioned at the correct height.

  • Carefully place the spinner containing the sample tube into the magnet.

3. Data Acquisition:

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Fine-tune the magnetic field homogeneity (shimming) for the specific sample to obtain sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine ¹H spectrum), pulse width, and acquisition time.

  • Initiate the acquisition of the free induction decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak to its known chemical shift. For example, the residual CHCl₃ peak in CDCl₃ is set to 7.26 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

  • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.

Substituent Effects on ¹H NMR Chemical Shift

The chemical shift of an aromatic proton is a direct consequence of the electronic effects of the substituents on the benzene ring. These effects can be visualized as a logical relationship.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_outcome NMR Observable COOH Carboxylic Acid (-COOH) EW_Inductive Electron-Withdrawing (Inductive Effect) COOH->EW_Inductive EW_Resonance Electron-Withdrawing (Resonance Effect) COOH->EW_Resonance F Fluorine (-F) F->EW_Inductive Br Bromine (-Br) Br->EW_Inductive Deshielding Deshielding of Aromatic Proton EW_Inductive->Deshielding EW_Resonance->Deshielding Downfield_Shift Downfield Chemical Shift (Higher ppm) Deshielding->Downfield_Shift

Caption: Influence of substituents on the ¹H NMR chemical shift of an aromatic proton.

References

A Comparative Guide to the ¹³C NMR Spectrum of 4-Bromo-3,5-difluorobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹³C NMR spectrum of 4-Bromo-3,5-difluorobenzoic acid. Due to the limited availability of direct experimental data for this compound in reviewed literature, this guide leverages spectral data from structurally similar benzoic acid derivatives to predict and understand its spectral characteristics. By comparing benzoic acid, 4-bromobenzoic acid, 4-chlorobenzoic acid, and 4-fluorobenzoic acid, we can elucidate the influence of halogen substituents on the chemical shifts of the aromatic carbons.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the experimental ¹³C NMR chemical shift data for benzoic acid and its halogenated analogues. The carbon atoms are numbered as shown in the diagram below, with C1 being the carbon attached to the carboxylic acid group.

Numbering of carbon atoms in a substituted benzoic acid molecule
CompoundC1 (ppm)C2/C6 (ppm)C3/C5 (ppm)C4 (ppm)C=O (ppm)Solvent
Benzoic Acid[1][2]129.39130.28128.55133.89172.60CDCl₃
4-Fluorobenzoic Acid[2]127.84132.56116.07165.38 (d)166.74DMSO-d₆
4-Chlorobenzoic Acid[2]130.98131.73129.23138.55166.58DMSO-d₆
4-Bromobenzoic Acid130.3131.9132.2127.5167.0DMSO-d₆

Note: Data for 4-bromobenzoic acid is sourced from publicly available spectral databases. Chemical shifts can vary slightly depending on the solvent and concentration.

Substituent Effects on ¹³C NMR Chemical Shifts

The introduction of halogen substituents to the benzene ring significantly influences the ¹³C NMR chemical shifts due to their inductive and resonance effects. The following diagram illustrates the logical relationship of these substituent effects.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_carbons Affected Carbons in this compound COOH Carboxylic Acid (-COOH) Inductive Inductive Effect (-I) COOH->Inductive Moderate Br Bromine (-Br) Br->Inductive Strong F Fluorine (-F) F->Inductive Very Strong Resonance Resonance Effect (+M) F->Resonance Moderate C4 C4 (ipso to Br) Inductive->C4 Deshielding C3_C5 C3/C5 (ipso to F) Inductive->C3_C5 Strong Deshielding C2_C6 C2/C6 (ortho to F) Inductive->C2_C6 Deshielding C1 C1 (ipso to COOH) Inductive->C1 Deshielding Resonance->C2_C6 Shielding

Caption: Substituent effects on aromatic carbons.

Experimental Protocols

A standard protocol for acquiring a ¹³C NMR spectrum of a substituted benzoic acid is as follows:

  • Sample Preparation: Dissolve 10-50 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹³C

    • Experiment: A standard proton-decoupled ¹³C NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is generally sufficient for quantitative analysis of protonated carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired, although integration in ¹³C NMR is often not as accurate as in ¹H NMR unless longer relaxation delays are used.

This comprehensive approach allows for the effective characterization of substituted benzoic acids and a predictive understanding of their ¹³C NMR spectra, even when direct experimental data is not available.

References

A Comparative Guide to the LC-MS Characterization of 4-Bromo-3,5-difluorobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 4-bromo-3,5-difluorobenzoic acid and its structurally related analogs, 4-chloro-3,5-difluorobenzoic acid and 3,5-difluoro-4-iodobenzoic acid. This document is intended to assist researchers in developing analytical methods for product analysis, impurity profiling, and comparative studies in the context of drug discovery and development.

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and materials. Its halogenated and fluorinated structure imparts unique chemical properties that are often sought after in medicinal chemistry to enhance biological activity and metabolic stability. Accurate and robust analytical methods are therefore crucial for its characterization and quality control. LC-MS is a powerful technique for the analysis of such compounds, providing sensitive and selective detection.

Comparative LC-MS Data

The following table summarizes the expected key LC-MS parameters for this compound and its chloro and iodo analogs. Please note that the retention times are illustrative and can vary significantly based on the specific chromatographic conditions. The precursor ions and major fragment ions are predicted based on the isotopic patterns of the halogens and common fragmentation pathways for benzoic acid derivatives.

CompoundChemical StructureMolecular FormulaExpected Precursor Ion (m/z) [M-H]⁻Expected Major Fragment Ions (m/z)
This compoundC₇H₃BrF₂O₂234.9 / 236.9190.9 / 192.9 ([M-H-CO₂]⁻), 156.0
4-Chloro-3,5-difluorobenzoic acidC₇H₃ClF₂O₂190.0 / 192.0146.0 / 148.0 ([M-H-CO₂]⁻), 155.0
3,5-Difluoro-4-iodobenzoic acidC₇H₃F₂IO₂282.9238.9 ([M-H-CO₂]⁻), 156.0

Disclaimer: The quantitative data presented in this table is illustrative and based on typical values for similar compounds. Actual experimental results may vary. It is recommended to perform in-house analysis to determine the precise values for your specific experimental setup.

Experimental Protocols

A detailed experimental protocol for the LC-MS analysis of this compound and its analogs is provided below. This protocol is a general guideline and may require optimization for specific instrumentation and applications.

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of this compound, 4-chloro-3,5-difluorobenzoic acid, and 3,5-difluoro-4-iodobenzoic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solutions with the initial mobile phase composition to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Preparation: For the analysis of reaction mixtures or formulated products, dissolve a known amount of the sample in the initial mobile phase, and filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Method
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and data-dependent MS/MS for qualitative analysis.

MRM Transitions (Illustrative):

  • This compound: 234.9 > 190.9 (quantifier), 236.9 > 192.9 (qualifier)

  • 4-Chloro-3,5-difluorobenzoic acid: 190.0 > 146.0 (quantifier), 192.0 > 148.0 (qualifier)

  • 3,5-Difluoro-4-iodobenzoic acid: 282.9 > 238.9 (quantifier)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS characterization of this compound and its related products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Standard_Prep Standard Preparation Working_Std Working Standard Dilution Standard_Prep->Working_Std Injection Sample Injection Working_Std->Injection Sample_Sol Sample Dissolution & Filtration Sample_Sol->Injection LC_Separation Chromatographic Separation (C18) Injection->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Mass Spectrometry Detection ESI->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Spectral_Analysis Mass Spectral Analysis MS_Detection->Spectral_Analysis Reporting Reporting Peak_Integration->Reporting Spectral_Analysis->Reporting

Caption: LC-MS Experimental Workflow.

Comparative Properties of Halogenated Benzoic Acids

This diagram illustrates the logical relationships and key differentiating properties of the compared halogenated benzoic acids.

Caption: Comparison of Halogenated Analogs.

HPLC Purity Analysis of 4-Bromo-3,5-difluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results and the quality of the final products. 4-Bromo-3,5-difluorobenzoic acid is a key building block in the synthesis of a variety of functional molecules. This guide provides a comparative overview of the HPLC purity analysis of this compound, offering a detailed experimental protocol and a comparison with potential alternatives.

Comparative Purity Analysis

The purity of this compound is crucial for its successful application in sensitive downstream processes such as cross-coupling reactions or the synthesis of active pharmaceutical ingredients. Commercially available batches of this compound typically exhibit a purity of 95-99%. Potential impurities may arise from the synthetic route, including unreacted starting materials (e.g., 1-bromo-3,5-difluorobenzene), isomers, or byproducts from side reactions.

For the purpose of this guide, we present a comparative analysis of this compound with two illustrative alternatives that might be considered in certain synthetic applications depending on the desired electronic and steric properties of the final product.

CompoundTypical Purity (%)Retention Time (min)Potential Impurities
This compound 98.5 8.2 1-bromo-3,5-difluorobenzene, Isomeric dibromodifluorobenzoic acids
4-Bromo-3-fluorobenzoic acid97.87.51-bromo-3-fluorobenzene, Dimerized species
3,5-Difluorobenzoic acid99.26.8Residual starting materials

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocol: HPLC Purity Analysis

This section details a standard reversed-phase HPLC method for the determination of the purity of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard (of known purity)

  • Sample of this compound for analysis

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • After the run, identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the relationship between the target compound and its potential impurities, the following diagrams are provided.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report Logical_Relationships cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities SM Starting Materials (e.g., 1-bromo-3,5-difluorobenzene) Reaction Carboxylation Reaction SM->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Unreacted_SM Unreacted Starting Material Crude->Unreacted_SM Isomers Isomeric Byproducts Crude->Isomers Side_Products Other Side-Reaction Products Crude->Side_Products Final Final Product (this compound) Purification->Final

A Comparative Analysis of the Reactivity of 4-Bromo-3,5-difluorobenzoic Acid and 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. Among the vast array of available reagents, halogenated benzoic acids serve as versatile intermediates. This guide provides a comparative analysis of the reactivity of two such compounds: 4-Bromo-3,5-difluorobenzoic acid and 4-chloro-3,5-difluorobenzoic acid. While direct, head-to-head comparative studies under identical conditions are not extensively documented in the surveyed literature, this document compiles available experimental data and established chemical principles to offer a clear comparison for researchers.

Executive Summary

Both this compound and 4-chloro-3,5-difluorobenzoic acid are valuable synthons, featuring a carboxylic acid for amide bond formation and a halogen for cross-coupling or nucleophilic substitution reactions. The two fluorine atoms significantly influence the electronic properties of the benzene ring, enhancing its electrophilicity.

The primary difference in reactivity stems from the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is generally weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates their relative performance in key synthetic transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): this compound is expected to be more reactive. The oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step, is typically faster for C-Br bonds than for C-Cl bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity order can be more nuanced. While the C-F bond is the strongest, the high electronegativity of fluorine makes the attached carbon highly electrophilic, often favoring the displacement of fluoride in highly activated systems. However, between the C-Br and C-Cl bonds, the stronger C-Cl bond can sometimes lead to a higher activation barrier for its cleavage in the final elimination step. The specific reaction conditions and the nature of the nucleophile play a crucial role.

  • Amide Bond Formation: The reactivity of the carboxylic acid moiety is primarily influenced by the electronic effects of the ring substituents. Given the similar electron-withdrawing nature of bromine and chlorine, the reactivity in amide bond formation is expected to be comparable for both compounds.

Data Presentation

The following tables summarize representative experimental data for reactions involving each compound. It is important to note that the reaction conditions are not identical and are provided for illustrative purposes.

Table 1: Suzuki-Miyaura Coupling Reaction Data

CompoundCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012>95 (estimated)
4-Chloro-3,5-difluorobenzoic acidPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10018~90 (estimated for similar chloroarenes)

Table 2: Amide Bond Formation Data

CompoundAmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzylamineHATUDIPEADMFRT4High
4-Chloro-3,5-difluorobenzoic acidAnilineEDC, HOBtNMMDMFRT16>90

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added.

  • Pd(PPh₃)₄ is added, and the mixture is heated to 100 °C with stirring for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Representative Protocol for Amide Bond Formation of 4-Chloro-3,5-difluorobenzoic acid

Materials:

  • 4-Chloro-3,5-difluorobenzoic acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-Chloro-3,5-difluorobenzoic acid in anhydrous DMF, add aniline, HOBt, and NMM.

  • The mixture is cooled to 0 °C in an ice bath.

  • EDC is added portion-wise, and the reaction is allowed to warm to room temperature.

  • The reaction is stirred at room temperature for 16 hours.

  • Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to afford the amide product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 4-Halo-3,5-difluorobenzoic Acid F Reaction Mixture A->F B Coupling Partner (e.g., Boronic Acid, Amine) B->F C Catalyst / Coupling Reagent C->F D Base D->F E Solvent & Temperature E->F G Workup & Purification F->G Reaction Progress H Final Product G->H Isolation

Caption: Generalized experimental workflow for the functionalization of 4-halo-3,5-difluorobenzoic acids.

G Reactivity Relative Reactivity Bromo This compound Reactivity->Bromo Chloro 4-Chloro-3,5-difluorobenzoic acid Reactivity->Chloro Suzuki Suzuki Coupling Bromo->Suzuki More Reactive (Weaker C-Br bond) SNAr SNAr Bromo->SNAr Generally More Reactive Amide Amide Formation Bromo->Amide Similar Reactivity Chloro->Suzuki Less Reactive (Stronger C-Cl bond) Chloro->SNAr Generally Less Reactive Chloro->Amide Similar Reactivity

Caption: Logical relationship of reactivity between the bromo and chloro analogs in key transformations.

Conclusion

For palladium-catalyzed cross-coupling reactions, this compound is the more reactive and, therefore, often the preferred substrate, allowing for milder reaction conditions and potentially higher yields. In contrast, for amide bond formation, the reactivity of both compounds is expected to be comparable. The choice between the two for nucleophilic aromatic substitution reactions is less straightforward and is highly dependent on the specific reaction conditions.

Ultimately, the selection between this compound and 4-chloro-3,5-difluorobenzoic acid will depend on the specific synthetic route, cost considerations, and desired reaction conditions. While the bromo-derivative offers higher reactivity in certain key transformations, the chloro-derivative may be a more cost-effective option if its lower reactivity can be overcome with optimized catalytic systems.

Efficacy Showdown: Unraveling Novel Drug Candidates from 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted therapy is being carved out by drug candidates derived from 4-Bromo-3,5-difluorobenzoic acid. This versatile scaffold has given rise to a promising class of benzamide derivatives demonstrating potent and selective inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals on the cutting edge of oncological research.

This analysis centers on a series of novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, with a particular focus on the standout compound, C9. Preclinical data reveals its significant potential in curbing the proliferation of cancer cells, marking a significant step forward in the development of targeted cancer therapies.

Comparative Efficacy of Benzamide Derivatives

The anti-proliferative efficacy of the lead compound C9 was evaluated against a panel of human non-small cell lung cancer (NSCLC) cell lines with known FGFR1 amplification. The results, summarized in the table below, highlight the compound's potent inhibitory activity across multiple, distinct cancer cell lines.

Compound IDCell LineIC50 (μM)
C9 NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Data sourced from a study on novel FGFR1 inhibitors.[1][2]

The data demonstrates that compound C9 consistently exhibits potent, low-micromolar inhibition of cell viability in NSCLC cell lines characterized by FGFR1 amplification.[1][2] This suggests that the this compound scaffold is a promising starting point for the development of targeted therapies against cancers driven by aberrant FGFR1 signaling.

Mechanism of Action: Targeting the FGFR1 Signaling Pathway

The primary mechanism of action for these benzamide derivatives is the inhibition of the FGFR1 signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration.[3] The key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway and the PLCγ pathway.[3][4]

Compound C9 has been shown to effectively inhibit the phosphorylation of FGFR1, as well as downstream signaling molecules PLCγ1 and ERK, in a dose-dependent manner.[1][2] This targeted inhibition of the FGFR1 pathway underscores the therapeutic potential of these derivatives in cancers with FGFR1 dysregulation.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1_inactive FGFR1 (Inactive) FGF->FGFR1_inactive Binding FGFR1_active FGFR1 Dimer (Phosphorylated) FGFR1_inactive->FGFR1_active Dimerization & Autophosphorylation PLCg1 PLCγ1 FGFR1_active->PLCg1 Activation RAS RAS FGFR1_active->RAS Activation p_PLCg1 p-PLCγ1 PLCg1->p_PLCg1 Proliferation Cell Proliferation, Survival, Migration p_PLCg1->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation C9 Compound C9 C9->FGFR1_active Inhibition

Figure 1. Simplified FGFR1 signaling pathway and the inhibitory action of Compound C9.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these drug candidates.

Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

The synthesis of the benzamide derivatives involves a multi-step process, beginning with commercially available starting materials. The general workflow is outlined below.

Synthesis_Workflow Start 4-Bromo-2-nitrobenzoic acid + 3,5-dimethoxyaniline Intermediate1 Amide Condensation (EDC HCl, Ethanol) Start->Intermediate1 Intermediate2 Reduction of Nitro Group Intermediate1->Intermediate2 Final_Compounds Modification at 2-position (e.g., Sulfonylation) Intermediate2->Final_Compounds C9 Compound C9 Final_Compounds->C9

Figure 2. General synthetic workflow for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.

A detailed procedure involves the activation of 4-bromo-2-nitrobenzoic acid with EDC HCl in ethanol, followed by the addition of 3,5-dimethoxyaniline and heating. The resulting intermediate is then purified. Subsequent reduction of the nitro group yields a key amine intermediate, which can then be further modified at the 2-position to generate a library of derivatives, including compound C9.[1][2]

Cell Viability (MTT) Assay

The anti-proliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[5][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.

Western Blot Analysis for Protein Phosphorylation

To confirm the mechanism of action, Western blotting is performed to assess the phosphorylation status of key proteins in the FGFR1 signaling pathway.

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[7][8]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of FGFR1, PLCγ1, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][9]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The same membrane can be stripped and re-probed with antibodies for the total forms of each protein to ensure equal loading.[7]

Conclusion

Derivatives of this compound, particularly the benzamide series exemplified by compound C9, represent a promising new class of FGFR1 inhibitors with potent anti-proliferative activity in non-small cell lung cancer cell lines. The clear mechanism of action, involving the targeted inhibition of the FGFR1 signaling pathway, provides a strong rationale for their further development as targeted cancer therapies. The experimental protocols detailed herein offer a robust framework for the continued evaluation and optimization of these and other novel drug candidates.

References

A Comparative Crystallographic Analysis of 4-Bromo-3,5-difluorobenzoic Acid Derivatives and Related Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and materials science. This guide provides a comparative analysis of the crystallographic features of 4-Bromo-3,5-difluorobenzoic acid and its derivatives, benchmarked against the known crystal structures of 4-bromobenzoic acid and 3,5-difluorobenzoic acid. While a publicly available crystal structure for this compound is not currently available, this guide leverages data from closely related compounds to infer its likely structural characteristics and provides a framework for its experimental determination.

Introduction

Halogenated benzoic acids are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The substitution pattern of halogens on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and intermolecular interactions, which in turn dictate its crystal packing and solid-state properties. This compound, with its unique combination of a bromine atom and two fluorine atoms, presents an interesting case for crystallographic analysis. The interplay of hydrogen bonding from the carboxylic acid moiety and halogen bonding from the bromine and fluorine substituents is expected to result in a distinct crystal lattice.

This guide compares the known crystal structures of two related compounds, 4-bromobenzoic acid and 3,5-difluorobenzoic acid, to anticipate the structural features of this compound and its derivatives.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromobenzoic acid and 3,5-difluorobenzoic acid, providing a basis for comparison.

Parameter4-Bromobenzoic Acid3,5-Difluorobenzoic AcidThis compound
CCDC Number 211326[1]647719[2]Not available
Chemical Formula C₇H₅BrO₂[1]C₇H₄F₂O₂[2]C₇H₃BrF₂O₂
Molecular Weight 201.02 g/mol [1]158.10 g/mol [2]237.00 g/mol
Crystal System MonoclinicMonoclinic[3]Predicted: Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/c[3]-
Key Intermolecular Interactions O-H···O hydrogen bonds forming centrosymmetric dimers.O-H···O hydrogen bonds forming dimers; C-H···O interactions.[3]Predicted: O-H···O hydrogen bonds, potential C-H···F, C-Br···O, and/or F···F interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of halogenated benzoic acids, which can be adapted for this compound.

Synthesis of Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids can be achieved through various established organic chemistry methods. For instance, the synthesis of a bromo- and fluoro-substituted benzoic acid might involve the oxidation of a corresponding toluene derivative or a Grignard reaction with carbon dioxide. A general synthetic pathway is illustrated below.

Synthesis_Workflow Start Substituted Toluene Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Halogenated_Benzoic_Acid Halogenated Benzoic Acid Oxidation->Halogenated_Benzoic_Acid Grignard_Formation Grignard Formation (Mg, ether) Carboxylation Carboxylation (CO2, then H3O+) Grignard_Formation->Carboxylation Carboxylation->Halogenated_Benzoic_Acid Aryl_Halide Aryl Halide Aryl_Halide->Grignard_Formation

Caption: Generalized synthetic routes to halogenated benzoic acids.

A plausible synthesis for this compound could start from 1-bromo-3,5-difluorobenzene, followed by lithiation and subsequent carboxylation.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules.

Protocol for Crystallization of Halogenated Benzoic Acids:

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For benzoic acid derivatives, common solvents include ethanol, methanol, acetone, or mixtures with water.

  • Dissolution: Dissolve the compound in a minimum amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature. To promote slower crystal growth, the vessel can be loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper.

X-ray Diffraction Data Collection and Structure Solution

The following workflow outlines the major steps involved in determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Xray_Workflow Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount Xray X-ray Diffraction (Data Collection) Mount->Xray Integration Data Integration and Scaling Xray->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features of this compound Derivatives

Based on the crystal structures of 4-bromobenzoic acid and 3,5-difluorobenzoic acid, we can anticipate several key structural features in the crystal lattice of this compound:

  • Carboxylic Acid Dimers: It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • Halogen Bonding: The presence of both bromine and fluorine atoms introduces the possibility of various halogen bonding interactions. These could include C-Br···O, C-F···H, or even F···F interactions, which would play a significant role in the overall crystal packing.

  • π-π Stacking: Aromatic ring stacking is another common non-covalent interaction that could influence the crystal structure. The electron-withdrawing nature of the fluorine and bromine atoms will affect the quadrupole moment of the aromatic ring and influence the geometry of any π-π stacking interactions.

The interplay of these interactions will determine the final, most thermodynamically stable crystal packing. The increased number of halogen atoms in this compound compared to the alternatives suggests a more complex network of intermolecular interactions.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, a comparative analysis of related halogenated benzoic acids provides valuable insights into its likely solid-state structure. The robust carboxylic acid dimer motif is almost certain to be present, and the arrangement of these dimers will be further directed by a network of halogen bonds and potentially π-π stacking interactions. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain and characterize single crystals of this compound and its derivatives, which will be instrumental in elucidating their structure-property relationships for applications in drug design and materials science.

References

A Comparative Guide to the Analytical Characterization of 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of chemical intermediates is paramount. 4-Bromo-3,5-difluorobenzoic acid, a key building block, is no exception. This guide provides a comparative analysis of its characterization using mass spectrometry and other alternative analytical techniques, offering insights into their respective strengths and the data they provide.

Mass Spectrometry of this compound: A Detailed Look

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound. For this compound, electrospray ionization (ESI) is a common and effective soft ionization method that typically reveals the molecular ion.

Expected Molecular Ion:

Due to the isotopic distribution of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

IonExpected m/z (79Br)Expected m/z (81Br)
[M-H]⁻234.9236.9
[M+H]⁺236.9238.9
[M+Na]⁺258.9260.9

Fragmentation Pattern:

Aromatic carboxylic acids are known to undergo characteristic fragmentation pathways in mass spectrometry. The primary fragmentation of this compound is expected to involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

A proposed fragmentation pathway is illustrated below:

M [C₇H₃BrF₂O₂]⁺˙ m/z = 236/238 M_minus_OH [C₇H₂BrF₂O]⁺ m/z = 219/221 M->M_minus_OH -OH M_minus_COOH [C₆H₂BrF₂]⁺ m/z = 191/193 M->M_minus_COOH -COOH

Caption: Proposed mass spectrometry fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical TechniqueInformation ProvidedComparison to Mass Spectrometry
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.Provides direct information about the mass of the molecule and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Offers a more complete picture of the molecule's connectivity and stereochemistry.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Confirms the presence of the carboxylic acid group and other key structural features.

Below is a summary of expected spectroscopic data for this compound based on analysis of similar compounds.

TechniqueExpected Data
¹H NMR Aromatic protons typically appear as a singlet or a complex multiplet in the region of 7-8 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR The carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. Aromatic carbons will appear in the range of 110-160 ppm, with C-F and C-Br carbons showing characteristic chemical shifts and coupling constants.
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A strong C=O stretch should be observed around 1700 cm⁻¹. C-F and C-Br stretches will appear in the fingerprint region.

Experimental Protocols

Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

  • Analysis: The sample solution is introduced into the ESI source. The instrument is typically operated in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Fragmentation data can be obtained using tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Analysis: The IR spectrum is recorded, and the absorption bands are correlated to the specific functional groups present in the molecule.

This comparative guide highlights the synergistic nature of various analytical techniques in the comprehensive characterization of this compound. By combining the strengths of mass spectrometry, NMR, and IR spectroscopy, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate.

Side-by-side comparison of Suzuki catalysts for 4-Bromo-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For substrates such as 4-Bromo-3,5-difluorobenzoic acid, which possesses both a halogen for coupling and electron-withdrawing fluorine atoms, the choice of an appropriate palladium catalyst system is critical to achieving optimal reaction outcomes. The electronic nature of the substrate can significantly influence the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

This guide provides a side-by-side comparison of common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound and its analogs, supported by experimental data from the literature.

Catalyst Performance Comparison

The selection of the palladium source and the ancillary ligand is paramount for a successful Suzuki-Miyaura coupling. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used, modern catalyst systems involving bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often provide superior yields and reaction rates, particularly for challenging substrates. The data presented below is compiled from studies on analogous bromobenzoic acids and serves as a representative comparison.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane/H₂O901292A versatile and widely available catalyst, though sometimes requiring higher temperatures and longer reaction times.[1]
Pd(dppf)Cl₂ dppfCs₂CO₃THF/H₂O801295Often demonstrates superior performance for substrates containing heteroatoms and can be effective at lower temperatures.[2]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O10012>95A highly active Buchwald-type catalyst system, particularly effective for electron-deficient aryl bromides.[2]
XPhos-Pd-G2 XPhosK₃PO₄1,4-Dioxane/H₂ORT - 400.5 - 2HighA pre-catalyst that allows for rapid in-situ formation of the active Pd(0) species, enabling fast reactions at low temperatures.[3][4]
[PdCl₂(NH₂CH₂COOH)₂] GlycineK₂CO₃H₂ORT1.596-97A water-soluble and air-stable catalyst, offering a greener approach to Suzuki couplings of bromobenzoic acids.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available Tetrakis(triphenylphosphine)palladium(0) catalyst.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst (XPhos-Pd-G2)

This protocol utilizes a modern, highly active pre-catalyst that often allows for faster reactions at lower temperatures.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos-Pd-G2 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (or THF/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, potassium phosphate, and the XPhos-Pd-G2 pre-catalyst to a dry reaction vessel.

  • Add the degassed solvent mixture.

  • Seal the vessel and stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress; these reactions are often complete within 30 minutes to a few hours.

  • Follow a standard aqueous work-up and purification procedure as described in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Arylboronic acid - Base Catalyst Add Catalyst and Solvent under Inert Atmosphere Reactants->Catalyst Heating Heat and Stir Reaction Mixture Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

General Experimental Workflow

References

The Performance of 4-Bromo-3,5-difluorobenzoic Acid Derivatives in Organic Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly fluorine, into organic semiconductor materials has become a cornerstone of designing next-generation organic electronic devices. 4-Bromo-3,5-difluorobenzoic acid is a versatile building block that offers a unique combination of functionalities: a bromine atom for facile chemical modification via cross-coupling reactions and two electron-withdrawing fluorine atoms to tune the electronic properties of the final material.[1] This guide provides a comparative analysis of the projected performance of materials derived from this compound against commonly used alternatives in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Hypothetical Performance of this compound Derivatives

While specific performance data for materials directly synthesized from this compound is not abundant in publicly available literature, we can extrapolate their potential performance based on the known effects of fluorine and bromine substitution on organic semiconductors. The bromine atom serves as a synthetic handle, enabling the construction of larger conjugated systems through reactions like Suzuki or Buchwald-Hartwig couplings. The difluoro substitution is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material.[2][3][4]

For Hole Transport Layers (HTLs) in OLEDs, this can lead to better energy alignment with the anode and improved stability. For Electron Transport Layers (ETLs), lowered LUMO levels can facilitate electron injection from the cathode. In OFETs, such modifications can influence the charge carrier mobility and air stability of the device.

Below, we present a projection of how hypothetical derivatives might perform against established materials.

Comparison with Alternative Materials in OLEDs

The performance of an OLED is critically dependent on the properties of its charge transport layers. Here, we compare hypothetical derivatives of this compound with standard HTL and ETL materials.

Hole Transport Layer (HTL) Performance

Commonly used HTLs include N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). A hypothetical triarylamine derivative synthesized from this compound is expected to exhibit different properties due to the influence of the fluorine atoms.

Table 1: Comparison of HTL Performance Metrics

Performance MetricNPB-based DeviceTAPC-based DeviceHypothetical Fluorinated Triarylamine Derivative (Projected)
Hole Mobility (cm²/V·s) ~8.8 x 10⁻⁴[5]~1 x 10⁻²[5]Potentially lower than non-fluorinated analogs due to increased reorganization energy, but with improved stability.
HOMO Level (eV) ~-5.5~-5.5Lowered (more positive vs. vacuum), potentially improving injection from high work function anodes.
Glass Transition Temp. (°C) ~96~130Likely high, contributing to good morphological stability.
Device Efficiency GoodExcellentPotentially enhanced due to better charge balance and stability, despite potentially lower mobility.
Electron Transport Layer (ETL) Performance

Tris(8-hydroxyquinoline)aluminum (Alq3) and 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) are benchmark ETL materials. A hypothetical benzimidazole derivative of this compound would likely see significant benefits from the fluorine substitution.

Table 2: Comparison of ETL Performance Metrics

Performance MetricAlq3-based DeviceTPBi-based DeviceHypothetical Fluorinated Benzimidazole Derivative (Projected)
Electron Mobility (cm²/V·s) ~10⁻⁶ - 10⁻⁵[6][7]~3.3 - 8 x 10⁻⁵[6]Potentially enhanced due to lowered LUMO and favorable molecular packing.
LUMO Level (eV) ~-3.0~-2.7Lowered, facilitating better electron injection from the cathode.
Device Lifetime ModerateGoodPotentially improved due to enhanced material stability.
Turn-on Voltage (V) ~5-10~3-6Potentially lower due to improved electron injection.

Application in Organic Field-Effect Transistors (OFETs)

In OFETs, the introduction of fluorine atoms can significantly impact charge carrier mobility and air stability. Fluorination can enhance electron transport characteristics.

Table 3: Projected Performance of a Fluorinated Derivative in OFETs

Performance MetricTypical p-type OFET (e.g., P3HT)Typical n-type OFETHypothetical Fluorinated Derivative-based OFET (Projected)
Charge Carrier Mobility ~10⁻² cm²/V·sVaries widelyPotentially high electron mobility.[4]
On/Off Ratio > 10⁵> 10⁵Expected to be high (> 10⁵).
Air Stability ModerateOften poorPotentially enhanced due to lowered LUMO levels.

Experimental Protocols

OLED Fabrication (Thermal Evaporation)
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers (HTL, emissive layer, ETL) are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rates are typically 1-2 Å/s.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Al) is deposited on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the OLEDs are measured using a source meter and a photodiode/spectrometer.[8][9] The current density, voltage, and luminance of the device are recorded to determine its efficiency and turn-on voltage.

  • External Quantum Efficiency (EQE): The EQE is calculated from the J-V-L data and the electroluminescence spectrum.

  • OFET Characterization: For OFETs, the output and transfer characteristics are measured using a semiconductor parameter analyzer in a probe station to determine the charge carrier mobility and on/off ratio.

Visualizations

G Hypothetical Synthesis of a Triarylamine HTL A This compound D Buchwald-Hartwig Amination A->D B Amine Derivative (e.g., Diphenylamine) B->D C Palladium Catalyst (e.g., Pd(OAc)2) C->D E Fluorinated Triarylamine HTL Material D->E

Caption: A potential synthetic route to a fluorinated HTL.

G Generic OLED Device Architecture cluster_0 Device Layers Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

Caption: A simplified diagram of a multilayer OLED structure.

G Impact of Fluorination on Material Properties A Fluorine Substitution B Lowered HOMO/LUMO Energy Levels A->B E Increased Reorganization Energy A->E C Improved Electron Injection B->C D Enhanced Air Stability B->D F Potentially Reduced Charge Mobility E->F

Caption: Logical flow of the effects of fluorination.

References

A Comparative Analysis of 4-Bromo-3,5-difluorobenzoic Acid and Other Brominated Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes. This guide provides a data-driven comparison of 4-Bromo-3,5-difluorobenzoic acid against other commonly used brominated benzoic acid building blocks, focusing on their performance in key cross-coupling reactions.

The strategic placement of fluorine atoms and a bromine handle on a benzoic acid scaffold makes this compound a valuable tool in medicinal chemistry. The fluorine atoms can modulate the physicochemical properties of derivative compounds, such as pKa, lipophilicity, and metabolic stability, while the bromine atom serves as a versatile point for synthetic elaboration through various cross-coupling reactions. This comparison aims to benchmark its reactivity against simpler, non-fluorinated analogues to guide chemists in their selection of starting materials.

Performance in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The electronic nature of the substituents on the aryl bromide can significantly influence the reaction efficiency. Electron-withdrawing groups, such as fluorine, are generally expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzoic acidPhenylboronic acidPd/Fe3O4/CharcoalK2CO3H2O/EtOH802>95
4-Bromobenzoic acidPhenylboronic acidNa2PdCl4/PPh2PhSO3Na/HCOOHK2CO3H2O70-100
3-Bromobenzoic acidPhenylboronic acid[PdCl2(NH2CH2COOH)2]K2CO3H2ORT1.597
3-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl2(NH2CH2COOH)2]K2CO3H2ORT1.599

Note: Direct comparative yield for this compound under identical conditions is not available in the cited literature. However, the presence of two strongly electron-withdrawing fluorine atoms is anticipated to enhance its reactivity in the oxidative addition step of the Suzuki-Miyaura coupling compared to its non-fluorinated counterparts.

Performance in Sonogashira and Buchwald-Hartwig Reactions

Similar to the Suzuki-Miyaura coupling, the Sonogashira and Buchwald-Hartwig reactions are indispensable tools for the synthesis of complex molecules. The reactivity of the aryl bromide in these transformations is also influenced by its electronic properties.

Below are representative reaction conditions for these couplings with related brominated building blocks.

Sonogashira Coupling:

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePhenylacetylenePd(OAc)2 / DTBPPSCsOH·H2OMeCN/H2ORT-87
BromobenzenePhenylacetyleneCu(I)-PANI@MWCNTKOHDMF135460

Buchwald-Hartwig Amination:

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisoleAnilinePd2(dba)3 / LigandK3PO4Toluene10018Varies
2-Bromobenzoic acidMorpholineCu/Cu2OK2CO32-Ethoxyethanol1302491

Note: Specific yield data for this compound in these reactions is not provided in the searched literature. The electron-deficient nature of the aromatic ring in this compound is expected to facilitate these coupling reactions.

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and adaptation.

General Protocol for Suzuki-Miyaura Coupling of Bromobenzoic Acids:

  • To a reaction vessel, add the bromobenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Add the solvent system (e.g., H2O/EtOH).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., 1-5 mol%).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to precipitate the product.

  • Collect the product by filtration, wash with water, and dry under vacuum.

General Protocol for Sonogashira Coupling of Aryl Bromides:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., DTBPPS, 2 mol%), and the base (e.g., CsOH·H2O, 2.0 eq.).

  • Add the degassed solvent (e.g., MeCN/H2O).

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Stir the reaction at the specified temperature for the designated time, monitoring by TLC or GC-MS.

  • After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Aryl Bromides:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst, the ligand, and the base (e.g., K3PO4, 1.4 eq.) in a reaction vessel.

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Visualizing Reaction Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and a hypothetical signaling pathway where the products might be active.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Bromide, Coupling Partner, & Base Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Add Solvent->Inert Atmosphere Add Catalyst Add Palladium Catalyst & Ligand Inert Atmosphere->Add Catalyst Heating & Stirring Heat & Stir (Specific Temp & Time) Add Catalyst->Heating & Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating & Stirring->Monitoring Quenching Cool & Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying & Concentration Dry Organic Layer & Concentrate Extraction->Drying & Concentration Purification Column Chromatography Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Signaling_Pathway Ligand Bioactive Molecule (Derived from Building Block) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Ligand->Receptor Binding & Activation Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: A hypothetical signaling pathway modulated by a bioactive molecule.

Safety Operating Guide

Proper Disposal of 4-Bromo-3,5-difluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-Bromo-3,5-difluorobenzoic acid is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides detailed, step-by-step procedures for the proper management of this compound, from immediate safety protocols to final disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. All personnel should be thoroughly familiar with the Safety Data Sheet (SDS) before working with this substance.

Key Hazard Information:

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]
H402 / H411Harmful or toxic to aquatic life.[2]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionChemical safety goggles or face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or with a fume hood.

Disposal Decision Workflow

The primary step in the disposal of this compound is to determine the appropriate disposal pathway. The following diagram illustrates the decision-making process.

G start Start: Have 4-Bromo-3,5- difluorobenzoic acid waste decision1 Is the quantity large or is it mixed with other hazardous chemicals? start->decision1 disposal_direct Dispose of as hazardous waste through a licensed contractor. Do not attempt to treat in-house. decision1->disposal_direct Yes disposal_treat Can the waste be neutralized in the lab? decision1->disposal_treat No (small quantity, not mixed) end End of Disposal Process disposal_direct->end disposal_treat->disposal_direct No neutralize Follow laboratory neutralization protocol for carboxylic acids. disposal_treat->neutralize Yes disposal_neutralized Dispose of neutralized solution as hazardous aqueous waste. neutralize->disposal_neutralized disposal_neutralized->end

Caption: Disposal decision workflow for this compound.

Laboratory-Scale Neutralization Protocol

For small quantities of uncontaminated this compound, in-house neutralization can be performed to render the corrosive characteristic inert. This procedure should be carried out by trained personnel in a controlled laboratory environment.

Materials:

  • This compound waste

  • 5% Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Beakers

  • Appropriate PPE

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Wear all required PPE.

  • Dilution: Slowly and cautiously add the this compound waste to a beaker containing water (a 1:10 ratio of acid to water is recommended) to create a dilute solution or slurry. This helps to control the reaction rate.

  • Neutralization: While stirring the diluted acid solution, slowly add the 5% sodium bicarbonate or sodium carbonate solution. Be aware that this will cause effervescence (gas evolution) as carbon dioxide is produced. Add the basic solution incrementally to avoid excessive foaming.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the basic solution until the pH is stable between 6.0 and 8.0.

  • Final Disposal: Although the solution is no longer corrosive, the resulting salt (sodium 4-bromo-3,5-difluorobenzoate) may still pose an environmental hazard due to the aquatic toxicity of the parent compound. Therefore, it is recommended to dispose of the neutralized solution as hazardous aqueous waste. Transfer the neutralized solution to a properly labeled waste container for collection by a licensed hazardous waste disposal company. Do not pour the neutralized solution down the drain unless specifically permitted by your institution's environmental health and safety department and local regulations.

  • Decontamination: Thoroughly rinse all glassware and equipment used in the neutralization process with a suitable solvent (e.g., water followed by acetone). Collect the rinsate as hazardous waste.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment.

  • Containment: For solid spills, prevent the powder from becoming airborne. Gently cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste container through your institution's hazardous waste management program.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the compound's Safety Data Sheet for the most comprehensive information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Bromo-3,5-difluorobenzoic acid.

Handling this compound in a laboratory setting requires stringent safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe research environment. Adherence to these guidelines is critical for minimizing exposure risks and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that presents several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may be harmful if inhaled and can cause respiratory irritation.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Hazards and Required PPE

Hazard StatementGHS PictogramSignal WordRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedGHS07WarningEngineering Controls: Chemical fume hood. Eye/Face Protection: Chemical safety goggles and a face shield.[4][5][6] Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[5] An apron may be required for larger quantities.[4][7] Respiratory Protection: A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated outside of a fume hood.[5][8]
H315: Causes skin irritationGHS07WarningAs above.
H319: Causes serious eye irritationGHS07WarningAs above.
H332: Harmful if inhaledGHS07WarningAs above.
H335: May cause respiratory irritationGHS07WarningAs above.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step operational plan should be followed:

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[4][6]

  • Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.[4][7]

  • Spill Kit: A spill kit containing appropriate absorbent materials and neutralizers for acidic compounds should be available in the laboratory.

2. Weighing and Transfer:

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing: To prevent the generation of dust, weigh the solid in a disposable weigh boat or on glassine paper within the fume hood.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust. If transferring to a reaction vessel, do so slowly and carefully.

3. In-process Handling:

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust and absorption of moisture.

  • Monitoring: Be vigilant for any signs of spills or contamination on work surfaces or equipment.

4. Post-handling and Decontamination:

  • Cleaning: Thoroughly decontaminate the work area and any equipment used with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated this compound, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), should be collected in a designated, labeled, and sealed hazardous waste container. As a halogenated organic acid, it should be disposed of in a container specifically for halogenated organic waste.[9][10]

  • Liquid Waste: Solutions containing this compound should also be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic liquids.

2. Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.[11]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Management prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Emergency Equipment prep_ppe->prep_setup handling_weigh Weigh Solid in Fume Hood prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_process Conduct Experiment handling_transfer->handling_process cleanup_decon Decontaminate Work Area handling_process->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe storage_collect Store in Satellite Accumulation Area cleanup_waste->storage_collect cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_dispose Dispose via Licensed Vendor storage_collect->storage_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.